Tin dihydroxide
Description
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Structure
2D Structure
Properties
IUPAC Name |
tin(4+);tetrahydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Sn/h4*1H2;/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNKFOIOZXAFBO-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Sn+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12054-72-7, 12026-24-3, 33754-29-9 | |
| Record name | Tin hydroxide (Sn(OH)4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12054-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tin hydroxide (Sn(OH)2) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin hydroxide (Sn(OH)) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin hydroxide (Sn(OH)) | |
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| Record name | Tin dihydroxide | |
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| Record name | Tin hydroxide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Stannous Hydroxide: A Comprehensive Physicochemical Profile for Scientific and Pharmaceutical Research
An In-depth Technical Guide
This whitepaper provides a detailed examination of the core physicochemical properties of stannous hydroxide, Sn(OH)₂, an inorganic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data on its chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and explores its relevance in biological systems.
Core Physicochemical Properties
Stannous hydroxide is a white, amorphous solid that is sparingly soluble in water.[1] Its fundamental properties are summarized in the tables below. It is important to note that the pure crystalline structure of Sn(OH)₂ is not well-characterized; much of the definitive structural information comes from the related tin(II) oxyhydroxide, Sn₆O₄(OH)₄.[2]
Table 1: General and Physical Properties of Stannous Hydroxide
| Property | Value | Source |
| Chemical Formula | Sn(OH)₂ | [2] |
| Molar Mass | 152.73 g/mol | [2] |
| Appearance | White solid | [2] |
| Density | Data not readily available |
Table 2: Solubility and Thermodynamic Properties of Stannous Hydroxide
| Property | Value | Conditions | Source |
| Solubility in Water | 0.0002 g/100 g | 25°C | [1] |
| Solubility Product (Ksp) | 5.45 x 10⁻²⁷ | 25°C | |
| Std. Molar Enthalpy of Formation (ΔfH⁰) | -561 kJ/mol | 298.15 K | [2] |
| Std. Molar Entropy (S⁰) | 155 J/(mol·K) | 298.15 K | [2] |
| Std. Molar Gibbs Energy of Formation (ΔfG⁰) | -491.6 kJ/mol | 298.15 K | [1] |
Table 3: Thermal Properties of Stannous Hydroxide
| Property | Observation | Source |
| Melting Point | Decomposes before melting | |
| Boiling Point | Decomposes before boiling | |
| Decomposition Temperature | Begins to dehydrate and oxidize around 120°C, converting to SnO₂ at higher temperatures. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of stannous hydroxide are crucial for reproducible research. The following sections provide step-by-step protocols for key experimental procedures.
Synthesis of Stannous Hydroxide (Precipitation Method)
This protocol describes a common laboratory-scale synthesis of stannous hydroxide via the reaction of a tin(II) salt with a base.
Materials:
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare a 0.1 M solution of stannous chloride dihydrate by dissolving the appropriate amount in deionized water. A few drops of concentrated hydrochloric acid can be added to prevent hydrolysis and the formation of tin oxychloride.
-
In a separate beaker, prepare a 0.2 M solution of sodium hydroxide or ammonium hydroxide.
-
While vigorously stirring the stannous chloride solution, slowly add the basic solution dropwise.
-
A white precipitate of stannous hydroxide will form immediately.
-
Continue adding the basic solution until the pH of the mixture is approximately 8-9.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate several times with deionized water to remove any soluble impurities. This can be done by resuspending the precipitate in deionized water and then allowing it to settle before decanting.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.
-
Dry the collected stannous hydroxide in a drying oven at a low temperature (e.g., 60-80°C) to avoid decomposition.
Characterization by X-ray Diffraction (XRD)
XRD is used to determine the crystal structure and phase purity of the synthesized stannous hydroxide.
Instrumentation:
-
Powder X-ray diffractometer with a Cu Kα radiation source.
Sample Preparation:
-
Ensure the stannous hydroxide sample is finely powdered using a mortar and pestle.
-
Mount the powder onto a sample holder. Ensure a flat, smooth surface for analysis.
Data Collection:
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters:
-
2θ scan range: Typically 10-80 degrees.
-
Step size: 0.02 degrees.
-
Scan speed: 1-2 degrees per minute.
-
-
Initiate the scan and collect the diffraction pattern.
Data Analysis:
-
The resulting diffractogram (a plot of intensity vs. 2θ) should be analyzed for the presence of characteristic peaks.
-
Compare the obtained peak positions and intensities with standard diffraction patterns from databases (e.g., JCPDS) to confirm the identity and purity of the sample. Amorphous samples will show broad humps rather than sharp peaks.
Morphological Analysis by Scanning Electron Microscopy (SEM)
SEM is employed to visualize the surface morphology and particle size of the stannous hydroxide powder.
Instrumentation:
-
Scanning Electron Microscope.
Sample Preparation:
-
Mount a small amount of the stannous hydroxide powder onto an SEM stub using double-sided carbon tape.
-
Gently press the powder to ensure good adhesion.
-
Use a stream of dry, inert gas (e.g., nitrogen) to blow off any excess, loose powder.
-
For non-conductive samples like stannous hydroxide, a thin conductive coating (e.g., gold or carbon) must be applied using a sputter coater to prevent charging under the electron beam.
Imaging:
-
Insert the coated stub into the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV).
-
Focus the electron beam on the sample and adjust the magnification to observe the particle morphology and size distribution.
-
Capture images at various magnifications.
Thermal Analysis by Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition behavior of stannous hydroxide.
Instrumentation:
-
Thermogravimetric Analyzer.
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed amount of the stannous hydroxide sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
Data Analysis:
-
The resulting TGA curve will show the percentage of weight loss versus temperature.
-
The onset temperature of weight loss indicates the beginning of decomposition.
-
The total weight loss can be used to determine the stoichiometry of the decomposition reaction (e.g., the loss of water molecules and subsequent oxidation to SnO₂).
Biological Relevance and Signaling Pathways
While stannous hydroxide itself is not a direct signaling molecule, various organotin compounds have demonstrated significant biological activity, including anti-tumor effects. The mechanism of action for some of these compounds involves the induction of apoptosis. This can occur through various cellular pathways, including the p53 tumor suppressor pathway. The interaction of tin compounds with cellular components can lead to DNA damage, which in turn activates p53. Activated p53 can then trigger a cascade of events leading to programmed cell death.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of stannous hydroxide. The presented data and experimental protocols offer a valuable resource for researchers in materials science, chemistry, and drug development. Further research is warranted to fully elucidate the crystal structure of pure stannous hydroxide and to explore the potential of tin-based compounds in various therapeutic applications.
References
A Technical Guide to the Synthesis of Tin Oxide Nanoparticles via a Tin Dihydroxide Precursor Route
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tin oxide (SnO₂) nanoparticles are a subject of intense research interest due to their exceptional electronic, optical, and chemical properties, which enable a wide range of applications in gas sensing, catalysis, transparent conducting electrodes, and lithium-ion batteries.[1] A crucial step in many prevalent synthesis methodologies is the formation of a tin hydroxide intermediate, which serves as the direct precursor to the final oxide nanoparticles. This technical guide provides an in-depth overview of the synthesis of tin oxide nanoparticles, focusing on the pivotal role of the tin dihydroxide precursor. It details common experimental protocols, including co-precipitation and hydrothermal methods, presents quantitative data on nanoparticle characteristics, and illustrates the underlying chemical and procedural workflows.
Introduction: The Central Role of this compound
The synthesis of tin oxide nanoparticles can be achieved through various techniques such as co-precipitation, sol-gel, hydrothermal, and microwave-assisted methods.[1][2] A common thread among many of these bottom-up, wet-chemical approaches is the initial precipitation of a tin salt (commonly tin(II) chloride, SnCl₂) in an aqueous solution using a basic precipitating agent like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH). This reaction yields tin(II) hydroxide (Sn(OH)₂), a gelatinous precipitate.
This this compound intermediate is then transformed into tin oxide (SnO or SnO₂) through a dehydration and oxidation process, typically induced by thermal treatment such as calcination or a hydrothermal process. The physical and chemical properties of the final tin oxide nanoparticles—including particle size, crystallinity, and surface area—are critically dependent on the conditions under which the this compound precursor is formed and subsequently converted.
Synthesis Pathways and Mechanisms
The conversion of a tin salt to tin oxide nanoparticles via a this compound intermediate generally follows a two-step chemical pathway.
Step 1: Precipitation of this compound A tin salt, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), is dissolved in a suitable solvent. A base is then added dropwise to raise the pH, leading to the precipitation of tin(II) hydroxide.
-
Reaction: SnCl₂(aq) + 2NaOH(aq) → Sn(OH)₂(s) + 2NaCl(aq)
Step 2: Conversion to Tin Oxide The tin(II) hydroxide precipitate is isolated and then subjected to heat. This thermal treatment dehydrates the hydroxide and, depending on the atmosphere and temperature, oxidizes the tin from the +2 to the more stable +4 state to form cassiterite SnO₂.
-
Reaction: Sn(OH)₂(s) + Heat → SnO₂(s) + H₂(g) (in an oxidizing environment) or Sn(OH)₂(s) + Heat → SnO(s) + H₂O(g)
The logical workflow for this process, from initial reagents to final characterization, is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for two common synthesis techniques that utilize a this compound intermediate.
Protocol 1: Co-Precipitation Method
This method involves the precipitation of the hydroxide precursor followed by thermal annealing to induce crystallization and conversion to the oxide phase.
Materials:
Procedure:
-
Precursor Solution Preparation: Dissolve 1.128 g of SnCl₂·2H₂O in 50 mL of ethanol and stir for 10-15 minutes until a transparent solution is obtained.[3]
-
Precipitating Agent Preparation: Prepare a 0.1 M NaOH solution by dissolving 0.4 g of NaOH in 100 mL of deionized water.[3][4]
-
Precipitation: Add the NaOH solution dropwise into the tin chloride solution under constant magnetic stirring. A white precipitate of tin(II) hydroxide will form. Continue adding the base until the pH of the solution reaches approximately 8.[4][5]
-
Washing: The precipitate is then repeatedly washed with deionized water and ethanol to remove ionic impurities, such as Na⁺ and Cl⁻ ions. Centrifugation can be used to separate the precipitate after each washing step.
-
Drying: The washed precipitate is dried in an oven at a low temperature (e.g., 80-100°C) to remove the solvent.
-
Annealing (Calcination): The dried tin hydroxide powder is placed in a furnace and annealed at a high temperature (e.g., 600-800°C) for several hours.[1][4] This step converts the amorphous hydroxide into crystalline tin oxide nanoparticles.
Protocol 2: Hydrothermal / Microwave-Assisted Method
This approach uses a sealed vessel (autoclave) to heat the precursor suspension above the boiling point of water, using pressure to facilitate the conversion of this compound to tin oxide.
Materials:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ammonium hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)
-
Hydrochloric acid (HCl, optional for initial dissolution)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Prepare a 0.5 M solution of SnCl₂·2H₂O. To aid dissolution and prevent premature formation of insoluble oxides, the tin salt can be dissolved in a dilute HCl solution (e.g., 0.5 M).[5]
-
Precipitation: Under vigorous stirring, add NH₄OH dropwise to the tin chloride solution to precipitate Sn(OH)₂ and adjust the pH to around 8.[5]
-
Hydrothermal Treatment: Transfer the resulting milky suspension into a Teflon-lined stainless-steel autoclave.[5]
-
For conventional hydrothermal: Seal the autoclave and place it in an oven at a temperature between 100°C and 200°C for 2 to 24 hours.[5][6]
-
For microwave-assisted hydrothermal: Place the sealed vessel in a microwave synthesis reactor and heat to a lower temperature (e.g., 80°C) for a shorter duration (e.g., 1 hour).[5]
-
-
Product Recovery: After the autoclave has cooled to room temperature, the resulting tin oxide nanoparticles are collected by filtration or centrifugation.
-
Washing and Drying: The product is washed several times with distilled water to remove any remaining reactants and byproducts, and then dried in an oven.[5]
The chemical transformations occurring during these synthesis routes are visualized in the diagram below.
References
- 1. nanoient.org [nanoient.org]
- 2. Green and Cost-Effective Synthesis of Tin Oxide Nanoparticles: A Review on the Synthesis Methodologies, Mechanism of Formation, and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. inis.iaea.org [inis.iaea.org]
- 6. ripublication.com [ripublication.com]
Stability of Tin(II) Dihydroxide in Aerobic Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tin(II) dihydroxide, Sn(OH)₂, is a compound of interest in various chemical and pharmaceutical applications. However, its inherent instability in the presence of atmospheric oxygen presents a significant challenge for its storage, handling, and application. This technical guide provides an in-depth analysis of the stability of tin(II) dihydroxide in aerobic environments, focusing on its synthesis, oxidation pathways, and the characterization of its degradation products. Quantitative data are summarized, and detailed experimental protocols are provided to aid researchers in the controlled synthesis and evaluation of this compound.
Introduction
Tin is a metallic element that exists in two primary oxidation states: +2 (stannous) and +4 (stannic). Tin(II) compounds are known to be effective reducing agents and are susceptible to oxidation to the more stable tin(IV) state, particularly in aerobic environments.[1][2] Tin(II) dihydroxide, a white, insoluble solid, readily reacts with atmospheric oxygen, leading to its transformation into tin(IV) oxide (SnO₂), a more thermodynamically stable compound.[3][4] This oxidative degradation is a critical factor to consider in applications where the +2 oxidation state is essential for the desired chemical activity. The stability of tin(II) species is also influenced by pH, with hydrolysis occurring in aqueous solutions.[5]
Physicochemical Properties and Thermodynamic Data
A summary of the key physicochemical and thermodynamic properties of tin(II) dihydroxide and related tin compounds is presented in Table 1. This data is crucial for understanding the driving forces behind the oxidation process.
| Property | Tin(II) Dihydroxide (Sn(OH)₂) | Tin(II) Oxide (SnO) | Tin(IV) Oxide (SnO₂) |
| Molar Mass ( g/mol ) | 152.73[3] | 134.71 | 150.71 |
| Appearance | White solid[3] | Black or dark green powder | White or yellowish powder |
| Solubility in Water | Insoluble[3] | Insoluble | Insoluble |
| Solubility Product Constant (Ksp) | 1.4 x 10⁻²⁸ to 5.45 x 10⁻²⁷ | - | - |
| Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | -561[3] | -280.7 | -577.6 |
| Standard Molar Entropy (S°) (J/mol·K) | 155[3] | 56.5 | 52.3 |
Synthesis of Tin(II) Dihydroxide and Oxyhydroxide
The controlled synthesis of tin(II) dihydroxide is fundamental to studying its stability. The most common laboratory method involves the precipitation of a tin(II) salt with a strong base. However, it is important to note that the product is often the tin(II) oxyhydroxide, Sn₆O₄(OH)₄, which is a more complex and stable structure.[3]
Experimental Protocol: Synthesis of Tin(II) Dihydroxide/Oxyhydroxide
This protocol describes a general method for the synthesis of tin(II) dihydroxide, which is likely to yield the oxyhydroxide form.
Materials:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl, for precursor solution)
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Filter paper
-
Drying oven or vacuum desiccator
Procedure:
-
Precursor Solution Preparation: Prepare a stock solution of tin(II) chloride by dissolving a known concentration of SnCl₂·2H₂O in deionized water containing a small amount of hydrochloric acid to prevent premature hydrolysis. A typical concentration is around 0.1 M SnCl₂.
-
Precipitation: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 0.2 M). While vigorously stirring the tin(II) chloride solution, slowly add the sodium hydroxide solution dropwise. A white precipitate of tin(II) dihydroxide/oxyhydroxide will form. The reaction is: SnCl₂ + 2NaOH → Sn(OH)₂↓ + 2NaCl.[6]
-
Washing: Continue stirring for a short period to ensure complete precipitation. Separate the precipitate from the solution by vacuum filtration. Wash the precipitate thoroughly with deionized water to remove any remaining chloride and sodium ions. Continue washing until the filtrate is free from chloride ions (can be tested with silver nitrate solution).
-
Drying: Dry the resulting white solid. For thermal decomposition studies, the precipitate can be dried in an oven at a temperature below the onset of oxidation (e.g., 60-80 °C). For preserving the tin(II) state as much as possible, drying in a vacuum desiccator at room temperature is recommended.[7]
Aerobic Stability and Oxidation Pathway
Tin(II) dihydroxide is highly susceptible to oxidation in the presence of air. This process involves the conversion of Sn(II) to Sn(IV), leading to the formation of tin(IV) oxide.
Overall Reaction
The overall oxidation reaction can be represented as:
Sn(OH)₂ (s) + ½ O₂ (g) → SnO₂ (s) + H₂O (l)
In the case of the more complex oxyhydroxide, the thermal decomposition and oxidation in air can be summarized as:
Sn₆O₄(OH)₄ (s) + O₂ (g) → 6SnO (s) + 2H₂O (g) 2SnO (s) + O₂ (g) → 2SnO₂ (s)[7]
Mechanism of Oxidation
The precise mechanism of the aqueous aerobic oxidation of Sn(II) is complex and can proceed through several steps. A proposed general pathway involves the initial adsorption of dissolved oxygen onto the surface of the tin(II) hydroxide particles, followed by electron transfer from Sn(II) to the oxygen molecule. This can lead to the formation of reactive oxygen species and ultimately the formation of the more stable Sn(IV) oxide lattice.
Kinetics of Oxidation
A study on the thermal decomposition of Sn₆O₄(OH)₄ in air showed that the process involves overlapping thermal dehydration-decomposition and oxidation.[7] The apparent activation energies (Ea) for these processes were determined using thermogravimetric analysis (TGA).
| Process | Apparent Activation Energy (Ea) (kJ/mol) |
| Thermal Dehydration-Decomposition | 100 - 120 |
| Oxidation of SnO to SnO₂ | 150 - 200 |
Data adapted from a study on the thermal decomposition of Sn₆O₄(OH)₄.[7]
Experimental Protocols for Stability Assessment
To evaluate the stability of tin(II) dihydroxide in an aerobic environment, a combination of analytical techniques can be employed.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and stability assessment of tin(II) dihydroxide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of tin(II) dihydroxide and observe its decomposition and oxidation profile in an aerobic environment.
Instrumentation: Thermogravimetric Analyzer
Procedure:
-
Place a small, accurately weighed amount of the dried tin(II) dihydroxide powder (typically 5-10 mg) into an alumina or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of dry air or a synthetic air mixture (e.g., 20% O₂ in N₂).
-
Record the mass loss as a function of temperature. The resulting thermogram will show distinct steps corresponding to dehydration and oxidation.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the initial tin(II) dihydroxide sample and the final oxidation product (tin(IV) oxide).
Instrumentation: Powder X-ray Diffractometer
Procedure:
-
Sample Preparation: Gently grind the powder sample to a fine, uniform consistency. Mount the powder on a sample holder.
-
Data Collection: Place the sample holder in the diffractometer. Collect the diffraction pattern over a 2θ range appropriate for tin oxides and hydroxides (e.g., 10-80°).
-
Phase Identification: Compare the obtained diffraction peaks with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.
Scanning Electron Microscopy (SEM)
Objective: To visualize the morphology and particle size of the tin(II) dihydroxide and the changes that occur upon oxidation.
Instrumentation: Scanning Electron Microscope
Procedure:
-
Sample Preparation: Mount a small amount of the powder sample onto an SEM stub using conductive double-sided carbon tape.
-
Coating: For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
Imaging: Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the particle morphology.
Conclusion
The stability of tin(II) dihydroxide in aerobic environments is a critical consideration for its practical application. This compound readily undergoes oxidation to the more stable tin(IV) oxide, a process driven by favorable thermodynamics. Understanding the synthesis, oxidation pathway, and kinetics of this transformation is essential for developing strategies to stabilize tin(II) compounds or to control their conversion to tin(IV) materials. The experimental protocols and data presented in this guide provide a framework for researchers to synthesize, characterize, and evaluate the aerobic stability of tin(II) dihydroxide, facilitating its effective use in scientific and industrial applications.
References
The Electronic Structure of Tin(II) Hydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tin(II) hydroxide (Sn(OH)₂), also known as stannous hydroxide, is a compound of significant interest in various fields, including materials science and catalysis. Despite its importance, a comprehensive understanding of its core electronic structure has been hampered by its tendency to form more complex oxyhydroxides and its inherent instability. Direct experimental characterization of the electronic properties of pure Sn(OH)₂ is limited in the scientific literature. This technical guide addresses this knowledge gap by providing an in-depth analysis based on theoretical principles and data from analogous, well-characterized tin(II) compounds such as tin(II) oxide (SnO) and tin(II) sulfide (SnS). Computational insights from Density Functional Theory (DFT) studies on related hydroxylated tin species are also integrated to build a robust model of the electronic landscape of Sn(OH)₂. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the material's fundamental properties.
Introduction: The Challenge of Characterizing Sn(OH)₂
Tin, a p-block element, readily exists in two primary oxidation states: +2 (stannous) and +4 (stannic).[1] The electronic properties of tin compounds are largely dictated by the configuration of their valence electrons. In the case of tin(II), the electronic configuration is [Kr] 4d¹⁰ 5s² 5p⁰. The presence of the 5s² lone pair of electrons is a defining feature that influences the structural and electronic characteristics of Sn(II) compounds.
The direct study of pure tin(II) hydroxide is challenging. It is often prepared by the reaction of a tin(II) salt with a hydroxide source in an aqueous solution.[2] However, these reactions frequently yield more complex and stable tin oxyhydroxides, such as Sn₆O₄(OH)₄, rather than a simple Sn(OH)₂ crystal structure.[3] Consequently, much of the available crystallographic data pertains to these complex clusters.
In the absence of extensive experimental data for pure Sn(OH)₂, theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting its structure and electronic properties.[2] By examining the electronic structures of isoelectronic and structurally similar tin(II) compounds, we can construct a reliable model for Sn(OH)₂.
Theoretical Framework: The Electronic Configuration of Tin(II)
The electronic structure of any material is fundamentally described by the arrangement of its electrons in various energy levels or bands. For tin, with the atomic number 50, the full electronic configuration is 1s²2s²2p⁶3s²3p⁶4s²3d¹⁰4p⁶5s²4d¹⁰5p².[4] In its +2 oxidation state, tin loses the two 5p electrons, resulting in a valence configuration dominated by the 5s² lone pair.
This 5s² lone pair is stereochemically active, meaning it occupies a significant volume in space and influences the coordination geometry around the tin atom. This typically results in distorted coordination environments. The valence bands of tin(II) compounds are expected to be primarily composed of orbitals from the anion (e.g., O 2p in oxides, S 3p in sulfides) and the Sn 5s orbitals. The conduction band is largely formed from the unoccupied Sn 5p orbitals.
Electronic Structure of Analogous Tin(II) Compounds
To infer the electronic structure of Sn(OH)₂, we will examine two well-studied analogues: tin(II) oxide (SnO) and tin(II) sulfide (SnS).
Tin(II) Oxide (SnO)
Tin(II) oxide is a p-type semiconductor with a layered crystal structure. Its electronic structure has been investigated both experimentally and theoretically.
-
Band Structure: SnO possesses an indirect band gap. The valence band maximum (VBM) is located at the Γ point, while the conduction band minimum (CBM) is at the M point of the Brillouin zone. The nature of the band gap is crucial for its optical and transport properties.
-
Density of States (DOS): The partial density of states (PDOS) reveals the orbital contributions to the electronic bands.
-
Valence Band: The upper region of the valence band is a hybridization of Sn 5s and O 2p orbitals. The presence of the Sn 5s states at the top of the valence band is a characteristic feature of Sn(II) compounds and is linked to the stereochemically active lone pair.
-
Conduction Band: The bottom of the conduction band is primarily composed of Sn 5p orbitals.
-
Tin(II) Sulfide (SnS)
Tin(II) sulfide is another p-type semiconductor with significant potential for photovoltaic applications. It has a direct band gap, making it an efficient light absorber.[5]
-
Band Structure: The direct band gap of SnS is located at the Γ point. This alignment of the VBM and CBM facilitates efficient electron-hole pair generation upon photoexcitation.
-
Density of States (DOS):
-
Valence Band: Similar to SnO, the VBM of SnS is formed by a mixture of Sn 5s and S 3p orbitals.
-
Conduction Band: The CBM is predominantly composed of Sn 5p states.
-
Projected Electronic Structure of Tin(II) Hydroxide
Based on the analysis of SnO and SnS, and considering the electronegativity of the hydroxide ligand, we can project the key features of the electronic structure of Sn(OH)₂.
-
Nature of the Material: Sn(OH)₂ is expected to be a semiconductor.
-
Valence Band: The valence band will be composed of O 2p and H 1s orbitals from the hydroxide groups, hybridized with Sn 5s orbitals. The top of the valence band is likely to have a significant Sn 5s character, influenced by the lone pair.
-
Conduction Band: The bottom of the conduction band will be primarily formed by the unoccupied Sn 5p orbitals.
-
Band Gap: The precise value of the band gap is unknown, but it is expected to be in the semiconductor range. DFT calculations on related species like Sn₆O₄(OH)₄ have shown band gaps around 3.11 eV, suggesting that Sn(OH)₂ will also be a wide-gap semiconductor.[3]
The logical relationship for determining the electronic structure is outlined in the diagram below.
Quantitative Data Summary
While quantitative data for Sn(OH)₂ is scarce, the table below summarizes key electronic properties of its analogues, SnO and SnS, which provide a basis for understanding Sn(OH)₂.
| Property | Tin(II) Oxide (SnO) | Tin(II) Sulfide (SnS) | Projected for Tin(II) Hydroxide (Sn(OH)₂) |
| Band Gap Type | Indirect | Direct | Likely a Wide-Gap Semiconductor |
| Band Gap Energy | ~0.7 eV (Indirect), ~2.7 eV (Direct) | ~1.3-1.5 eV | > 3.0 eV (inferred from oxyhydroxides)[3] |
| VBM Composition | Hybridized Sn 5s and O 2p orbitals | Hybridized Sn 5s and S 3p orbitals | Hybridized Sn 5s and O 2p orbitals |
| CBM Composition | Sn 5p orbitals | Sn 5p orbitals | Sn 5p orbitals |
| Conductivity Type | p-type | p-type | Expected to be insulating or p-type |
Experimental and Computational Protocols
The determination of the electronic structure of materials like Sn(OH)₂ relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
-
Synthesis of Tin(II) Hydroxide:
-
A solution of a tin(II) salt, such as SnCl₂, is prepared in deionized water. A small amount of acid (e.g., HCl) may be added to prevent premature hydrolysis and the formation of tin oxides.[5]
-
A basic solution, typically NaOH or NH₄OH, is added dropwise under constant stirring to precipitate the hydroxide.
-
The pH of the solution is carefully monitored and maintained in a range that favors the formation of the hydroxide over the oxide.
-
The resulting white precipitate is filtered, washed with deionized water to remove residual ions, and dried under vacuum.
-
-
Characterization Techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized material.
-
X-ray Photoelectron Spectroscopy (XPS): To identify the elemental composition and oxidation states of the constituent atoms.
-
UV-Visible Spectroscopy: To determine the optical band gap of the material.
-
Scanning Tunneling Microscopy/Spectroscopy (STM/STS): To probe the local density of states and measure the transport band gap.[5]
-
The experimental workflow for material synthesis and characterization is depicted below.
Computational Protocols (Density Functional Theory)
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials.
-
Methodology:
-
Structural Model: A crystal structure of Sn(OH)₂ is constructed. In the absence of experimental data, a plausible structure can be predicted using crystal structure prediction algorithms or by modifying the known structures of related compounds.
-
DFT Calculation: A DFT calculation is performed using a suitable software package (e.g., VASP, Quantum ESPRESSO).
-
Exchange-Correlation Functional: A functional such as the Perdew-Burke-Ernzerhof (PBE) or a hybrid functional (e.g., HSE06) is chosen to approximate the exchange-correlation energy. Hybrid functionals often provide more accurate band gap predictions.
-
Basis Set: A plane-wave basis set is commonly used, with a defined kinetic energy cutoff.
-
Pseudopotentials: Pseudopotentials are used to describe the interaction between the core and valence electrons.
-
-
Analysis: The output of the DFT calculation is analyzed to obtain:
-
Band Structure: The energy eigenvalues are plotted along high-symmetry directions in the Brillouin zone.
-
Density of States (DOS): The number of electronic states at each energy level is calculated. The partial DOS (PDOS) is also computed to determine the contribution of each atomic orbital.
-
-
Conclusion and Future Outlook
The electronic structure of tin(II) hydroxide is of considerable interest for understanding its chemical reactivity and potential applications. While direct experimental data on pure Sn(OH)₂ remains elusive, a robust model can be constructed by leveraging theoretical principles and comparative analysis with well-characterized analogues like SnO and SnS. This guide has synthesized the available information to present a comprehensive overview of the expected electronic properties of Sn(OH)₂, highlighting the critical role of the Sn 5s² lone pair in shaping its valence band.
Future research should prioritize the synthesis and isolation of pure, crystalline Sn(OH)₂ to enable direct experimental characterization. Advanced computational studies employing high-throughput screening and machine learning could also accelerate the exploration of its potential polymorphs and their corresponding electronic structures. A deeper understanding of this fundamental material will undoubtedly unlock new opportunities in catalysis, materials design, and potentially, in specialized biomedical applications.
References
Methodological & Application
Application Notes: Tin Dihydroxide as a Precursor for Advanced Gas Sensing Materials
Application Notes and Protocols for the Precipitation of Tin(II) Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) hydroxide, also known as stannous hydroxide, is an inorganic compound with the chemical formula Sn(OH)₂. It presents as a white, solid precipitate that is largely insoluble in water. This compound is a key precursor in the synthesis of other tin-based chemicals and finds applications in various industrial processes. Due to its propensity for oxidation to tin(IV) compounds, the synthesis of pure tin(II) hydroxide requires careful control of experimental conditions.
This document provides a detailed protocol for the laboratory-scale precipitation of tin(II) hydroxide, along with relevant physicochemical data and a workflow diagram to ensure reproducibility.
Data Presentation
A summary of the key quantitative data for tin(II) hydroxide is presented in the table below.
| Property | Value |
| Chemical Formula | Sn(OH)₂ |
| Molar Mass | 152.73 g/mol |
| Appearance | White solid |
| Solubility in Water | Insoluble |
| Oxidation States of Tin | +2, +4 |
It is important to note that solutions of tin(II) chloride, the precursor, are unstable and susceptible to hydrolysis and oxidation. To prevent this, they should be prepared in dilute hydrochloric acid.[1]
Experimental Protocol
This protocol details the precipitation of tin(II) hydroxide via the reaction of tin(II) chloride with sodium hydroxide.
Materials and Reagents:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
pH meter or pH indicator strips
-
Buchner funnel and filter paper
-
Wash bottle
-
Drying oven
Procedure:
-
Preparation of Tin(II) Chloride Solution:
-
Dissolve a specific molar amount of tin(II) chloride dihydrate in a minimal amount of dilute hydrochloric acid. The acid prevents the hydrolysis of the tin(II) salt, which would otherwise form tin(II) oxychloride.[1] A typical starting concentration might be in the range of 0.1 M to 1 M.
-
Gently stir the solution until all the tin(II) chloride has dissolved.
-
-
Preparation of Sodium Hydroxide Solution:
-
Prepare a solution of sodium hydroxide in deionized water. The molar concentration should be approximately twice that of the tin(II) chloride solution to ensure complete precipitation.
-
-
Precipitation of Tin(II) Hydroxide:
-
Place the tin(II) chloride solution on a magnetic stirrer.
-
Slowly add the sodium hydroxide solution dropwise to the tin(II) chloride solution while continuously stirring. A white precipitate of tin(II) hydroxide will form immediately.[2] The chemical reaction is as follows: SnCl₂(aq) + 2NaOH(aq) → Sn(OH)₂(s) + 2NaCl(aq)[2]
-
Monitor the pH of the solution during the addition of the base. The optimal pH for the complete precipitation of tin(II) hydroxide is generally in the neutral to slightly basic range.
-
-
Washing and Isolation of the Precipitate:
-
Once the precipitation is complete, continue stirring for a short period to ensure a uniform particle size.
-
Separate the white precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride.
-
Follow the water wash with a final rinse with ethanol to aid in drying.
-
-
Drying of Tin(II) Hydroxide:
-
Carefully transfer the washed precipitate to a watch glass or drying dish.
-
Dry the tin(II) hydroxide in a low-temperature oven (e.g., 50-60 °C) to avoid decomposition or oxidation.
-
The final product is a fine, white powder of tin(II) hydroxide.
-
Note on Stability: Tin(II) hydroxide is susceptible to oxidation by atmospheric oxygen, which converts it to tin(IV) oxide. Therefore, it is advisable to use the freshly prepared precipitate as soon as possible or store it under an inert atmosphere.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the precipitation of tin(II) hydroxide.
References
Application Notes and Protocols: Tin Dihydroxide as a Flame Retardant Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin dihydroxide, also known as stannous hydroxide (Sn(OH)₂), is an inorganic compound with potential applications as a flame retardant additive in various polymer systems. Like other metal hydroxides, its flame retardant properties are believed to stem from endothermic decomposition, releasing water vapor and forming a protective char layer upon heating. This document provides an overview of its proposed mechanism of action, potential performance characteristics based on related tin compounds, and detailed protocols for its incorporation and evaluation in a polymer matrix.
While specific quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the established performance of other tin-based flame retardants, such as zinc hydroxystannate and tin oxide, as well as other metal hydroxides.[1]
Proposed Mechanism of Action
The flame retardant mechanism of this compound is likely multifaceted, involving both condensed-phase and gas-phase actions, similar to other tin compounds.[2]
-
Condensed-Phase Mechanism: Upon heating, this compound is expected to undergo endothermic decomposition, releasing water vapor. This process cools the polymer surface and dilutes the flammable gases in the immediate vicinity.[3] The resulting tin oxide can promote char formation on the polymer surface, creating a barrier that insulates the underlying material from heat and oxygen, thus inhibiting further combustion.[2]
-
Gas-Phase Mechanism: In the presence of halogens, volatile tin halides can be formed. These species are thought to act as radical scavengers in the gas phase, interrupting the chain reactions of combustion.[4]
Data Presentation: Expected Flame Retardant Performance
The following table summarizes the expected flame retardant performance of a polymer composite containing this compound. The data is extrapolated from studies on other tin-based flame retardants and metal hydroxides and should be considered as a guideline for experimental design.
| Parameter | Test Method | Polymer Matrix | Loading Level (wt%) | Expected Result | Reference Compounds |
| Limiting Oxygen Index (LOI) | ISO 4589 | Polypropylene (PP) | 20-40 | Increase from ~18% to 24-30% | Mg(OH)₂[5] |
| UL-94 Vertical Burn Test | UL-94 | Epoxy | 15-30 | V-0 or V-1 rating | Zinc Hydroxystannate[1] |
| Peak Heat Release Rate (pHRR) | Cone Calorimetry (ISO 5660) | Polyamide 6 (PA6) | 20 | Reduction of 30-50% | Mg(OH)₂[5] |
| Total Heat Release (THR) | Cone Calorimetry (ISO 5660) | Polyvinyl Chloride (PVC) | 10-20 | Reduction of 20-40% | Zinc Stannate[1] |
| Smoke Density Rating (SDR) | ASTM E662 | Polyester | 10-20 | Reduction of 25-50% | Zinc Hydroxystannate[1] |
Experimental Protocols
Protocol for Incorporation of this compound into an Epoxy Resin Matrix
This protocol describes the preparation of a flame-retardant epoxy resin composite using a standard melt compounding technique.
Materials and Equipment:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., 4,4'-Diaminodiphenyl methane - DDM)
-
This compound (Sn(OH)₂) powder (ensure fine particle size for good dispersion)
-
Internal mixer or twin-screw extruder
-
Vacuum oven
-
Molding press
-
Standard molds for test specimens (e.g., for UL-94, LOI, and cone calorimetry)
Procedure:
-
Drying: Dry the this compound powder in a vacuum oven at 80°C for 12 hours to remove any absorbed moisture.
-
Premixing: In a high-speed mixer, dry blend the desired weight percentage of this compound with the epoxy resin pellets until a homogeneous mixture is obtained.
-
Melt Compounding:
-
Set the temperature profile of the internal mixer or twin-screw extruder appropriate for the epoxy resin (e.g., 180-220°C).
-
Feed the premixed powder into the hopper.
-
Melt compound the mixture to ensure uniform dispersion of the this compound within the polymer matrix.
-
-
Addition of Curing Agent: Add the stoichiometric amount of the curing agent to the molten mixture and continue mixing for a few minutes to ensure homogeneity.
-
Molding:
-
Quickly transfer the molten composite material to a preheated mold.
-
Use a hydraulic press to mold the specimens according to the required dimensions for flammability testing. Apply a pressure of approximately 10 MPa.
-
-
Curing: Cure the molded specimens in an oven following the recommended curing cycle for the specific epoxy resin and curing agent system (e.g., 150°C for 2 hours followed by post-curing at 180°C for 2 hours).
-
Conditioning: After curing, allow the specimens to cool to room temperature. Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.
Protocol for Flammability Testing
a) Limiting Oxygen Index (LOI) Test (ISO 4589-2)
-
Apparatus: LOI instrument.
-
Specimen: A rectangular bar of specified dimensions (e.g., 100 mm x 10 mm x 4 mm).
-
Procedure:
-
Mount the specimen vertically in the glass chimney of the LOI apparatus.
-
Introduce a controlled mixture of oxygen and nitrogen into the chimney.
-
Ignite the top of the specimen with a pilot flame.
-
Determine the minimum oxygen concentration that just supports flaming combustion of the material for a specified period or over a specified length of the specimen.
-
b) UL-94 Vertical Burn Test
-
Apparatus: UL-94 test chamber, Bunsen burner, timer, and cotton patch.
-
Specimen: A rectangular bar of specified dimensions (e.g., 125 mm x 13 mm x 3 mm).[6]
-
Procedure:
-
Mount the specimen vertically.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.[3]
-
Record the afterflame time.
-
Reapply the flame for another 10 seconds and record the afterflame and afterglow times.[3]
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.[3]
-
Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior.[3][6]
-
c) Cone Calorimetry (ISO 5660)
-
Apparatus: Cone calorimeter.
-
Specimen: A square plaque of specified dimensions (e.g., 100 mm x 100 mm x 3 mm).[4]
-
Procedure:
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
-
Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).[7][8]
-
A spark igniter is used to ignite the pyrolysis gases.
-
Measure parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production rate.[7][9]
-
Visualizations
Caption: Proposed flame retardant mechanism of this compound.
Caption: Experimental workflow for evaluating this compound as a flame retardant.
References
- 1. cpsc.gov [cpsc.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. specialchem.com [specialchem.com]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cone Calorimetry - Fillers for Polymer Applications [ebrary.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Tin Dihydroxide in Transparent Conductive Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transparent Conductive Oxides (TCOs) are a class of materials that exhibit the unique combination of high electrical conductivity and high optical transparency in the visible region of the electromagnetic spectrum. This duality makes them indispensable components in a wide array of optoelectronic devices, including solar cells, flat-panel displays, light-emitting diodes (LEDs), and touch screens. Among the various TCOs, tin oxide (SnO₂), particularly when doped, is a widely studied and utilized material due to its excellent properties and the relative abundance of tin.
Tin dihydroxide, Sn(OH)₂, serves as a crucial precursor in the synthesis of tin-based TCOs. While not typically a component of the final TCO film, its chemical and physical properties play a significant role during the material's formation. Sn(OH)₂ is often formed in situ during wet chemical synthesis routes and is subsequently converted to tin oxide through thermal decomposition (calcination). The characteristics of the initial this compound precipitate, such as particle size and morphology, can influence the properties of the final tin oxide film.
These application notes provide an overview of the role of this compound in the synthesis of tin oxide-based TCOs, along with experimental protocols and data for the fabrication and characterization of these materials.
Data Presentation
The properties of tin oxide thin films are highly dependent on the synthesis method and processing parameters, such as the annealing temperature. The following tables summarize key quantitative data for tin oxide thin films, which are the products of processes often involving a this compound precursor stage.
Table 1: Optical and Electrical Properties of Tin Oxide (SnO₂) Thin Films Annealed at Different Temperatures
| Annealing Temperature (°C) | Film Thickness (nm) | Transmittance (%) in Visible Range | Energy Band Gap (eV) |
| 250 | 407.51 | ~80 | 3.6 |
| 350 | 405.77 | >80 | 3.5 |
| 450 | 403.58 | >80 | 3.5 |
| 550 | 400.01 | 83.2 | 3.41 |
Data synthesized from studies on spin-coated SnO₂ thin films. The initial precursor chemistry often involves the formation of hydrated tin species akin to this compound.
Table 2: Properties of Hydrous Tin Oxide (SnO₂:H₂O) Thin Films
| Property | Value |
| Synthesis Method | Successive Ionic Layer Adsorption and Reaction (SILAR) |
| Room Temperature Electrical Resistivity | 10⁵ Ω cm |
| Specific Capacitance (at 5 mV/s) | 25 F/g |
| Surface Nature | Hydrophilic |
Hydrous tin oxide can be considered an analogue or a more complex form of this compound, highlighting the properties of a hydrated tin oxide material.
Experimental Protocols
The following protocols describe common methods for synthesizing tin oxide-based TCOs where this compound can be an intermediate.
Protocol 1: Sol-Gel Spin-Coating Synthesis of Tin Oxide Thin Films
This protocol describes the fabrication of tin oxide thin films using a sol-gel method followed by spin-coating. This compound is often formed during the hydrolysis step of the tin precursor.
Materials:
-
Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Glass substrates
Equipment:
-
Magnetic stirrer with hot plate
-
Spin coater
-
Tube furnace or muffle furnace
-
Beakers, pipettes, and other standard laboratory glassware
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific amount of SnCl₄·5H₂O in absolute ethanol to achieve the desired molar concentration (e.g., 0.2 M).
-
Stir the solution vigorously for 30 minutes at room temperature.
-
Add a few drops of hydrochloric acid as a stabilizer to control the hydrolysis rate.
-
Slowly add deionized water dropwise while stirring to initiate hydrolysis and condensation, leading to the formation of a tin hydroxide sol.
-
Continue stirring the sol for at least 2 hours to ensure homogeneity.
-
-
Substrate Cleaning:
-
Clean the glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and finally isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Thin Film Deposition:
-
Place a cleaned substrate on the spin coater.
-
Dispense a small amount of the prepared sol onto the substrate.
-
Spin coat at a speed of 3000 rpm for 30 seconds.
-
Dry the coated substrate on a hot plate at 100°C for 10 minutes to evaporate the solvent.
-
-
Annealing:
-
Place the dried films in a furnace.
-
Ramp up the temperature to the desired annealing temperature (e.g., 250°C, 350°C, 450°C, or 550°C) at a rate of 5°C/minute.
-
Hold the temperature for 1-2 hours to ensure the complete conversion of the tin hydroxide precursor to crystalline tin oxide and to improve film quality.
-
Allow the furnace to cool down naturally to room temperature.
-
Protocol 2: Hydrothermal Synthesis of Tin Oxide Nanoparticles
This method is used to produce tin oxide nanoparticles, which can then be used to create TCO films through various deposition techniques. The hydrothermal process facilitates the formation of crystalline tin oxide from a tin hydroxide precursor under elevated temperature and pressure.
Materials:
-
Tin (II) chloride dihydrate (SnCl₂·2H₂O) or another tin salt
-
Sodium hydroxide (NaOH) or another base
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
pH meter
Procedure:
-
Precursor Preparation:
-
Prepare an aqueous solution of the tin salt (e.g., 0.1 M SnCl₂·2H₂O).
-
Separately, prepare a solution of the precipitating agent (e.g., 1 M NaOH).
-
-
Precipitation of this compound:
-
Slowly add the NaOH solution to the tin salt solution under constant stirring until the pH reaches a desired value (typically between 8 and 11) to precipitate this compound, Sn(OH)₂.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension containing the Sn(OH)₂ precipitate into a Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a temperature between 150°C and 200°C for several hours (e.g., 12-24 hours). During this process, the this compound will dehydrate and crystallize into SnO₂.
-
-
Product Recovery:
-
After the hydrothermal treatment, allow the autoclave to cool to room temperature.
-
Collect the product by centrifugation.
-
Wash the collected nanoparticles several times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Dry the final tin oxide nanoparticles in an oven at a low temperature (e.g., 60-80°C).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships in the synthesis of tin oxide-based TCOs.
Troubleshooting & Optimization
Technical Support Center: Characterization of Amorphous Sn(OH)₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of amorphous tin(II) hydroxide [Sn(OH)₂].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My X-ray diffraction (XRD) pattern for synthesized Sn(OH)₂ shows no sharp peaks, just a broad hump. Is my synthesis product amorphous?
A1: The presence of a broad halo and the absence of sharp Bragg peaks in an XRD pattern are strong indicators of an amorphous or "X-ray amorphous" material.[1][2][3] This lack of sharp peaks signifies the absence of long-range atomic order characteristic of crystalline materials.[2][3] However, it's crucial to ensure that the broad hump is not due to instrumental noise or improper sample preparation.
Troubleshooting:
-
Optimize Data Collection: To enhance the quality of your data for amorphous materials, reduce background scatter as much as possible and collect data over a wide angular range (e.g., starting from 1-2° up to 60-90° 2θ).[2]
-
Distinguish from Nanocrystalline Materials: Very small nanocrystals can also lead to peak broadening. While a broad hump is typical for amorphous materials, extremely small crystallites might produce very broad, overlapping peaks that can be mistaken for an amorphous halo. High-resolution transmission electron microscopy (HR-TEM) can help visualize the atomic structure to confirm the absence of crystalline domains.
Q2: How can I differentiate between amorphous Sn(OH)₂ and amorphous SnO or other tin oxides/hydroxides?
A2: This is a significant challenge due to the similar elemental composition and lack of distinct XRD features. A multi-technique approach is essential.
Troubleshooting:
-
Spectroscopic Methods:
-
X-ray Absorption Spectroscopy (XAS): XAS is sensitive to the local atomic environment and oxidation state. The fine structure in the X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) regions can provide information on the coordination number and bond distances around the tin atoms, helping to distinguish between different local structures.[4][5]
-
Mössbauer Spectroscopy: This technique is highly sensitive to the local chemical environment of tin atoms and can effectively distinguish between Sn(II) and Sn(IV) oxidation states.
-
Infrared (IR) and Raman Spectroscopy: These methods can identify the presence of hydroxyl (-OH) groups and distinguish them from Sn-O bonds, providing evidence for Sn(OH)₂.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Heating the sample can reveal characteristic decomposition patterns. Amorphous Sn(OH)₂ is expected to lose water upon heating, eventually transforming into tin oxides. The temperature ranges and mass losses associated with these transformations can be indicative of the starting material.[6]
-
Q3: I am seeing a glass transition (Tg) in my DSC data. What does this signify for my amorphous Sn(OH)₂?
A3: The observation of a glass transition is a hallmark of an amorphous solid.[7][8] It represents the transition from a rigid, glassy state to a more rubbery, supercooled liquid state upon heating. The presence and temperature of the Tg can be influenced by factors such as the material's purity and water content.[7]
Troubleshooting:
-
Moisture Effects: Water can act as a plasticizer, lowering the Tg. Ensure your sample is appropriately dried or that the moisture content is known and controlled if you are trying to obtain a reproducible Tg.[7]
-
Interpreting Multiple Transitions: Amorphous materials can sometimes exhibit complex thermal behavior, including multiple transitions. Modulated DSC (MDSC®) can help to separate overlapping thermal events, making the glass transition easier to identify and interpret.[7]
Q4: My amorphous Sn(OH)₂ seems to be unstable and crystallizes over time or upon gentle heating. How can I characterize the amorphous phase before it transforms?
A4: The inherent thermodynamic instability of amorphous phases compared to their crystalline counterparts is a common challenge.[8]
Troubleshooting:
-
Cryogenic Measurements: Performing characterization at low temperatures (e.g., using a cryo-stage for XRD or microscopy) can help to preserve the amorphous state by reducing thermal energy that could drive crystallization.
-
In-situ Monitoring: Techniques like in-situ variable temperature XRD or DSC can be used to monitor the transformation from the amorphous to the crystalline phase. This provides information about the crystallization kinetics and the stability of the amorphous form.
-
Rapid Analysis: Prepare samples immediately before analysis to minimize the time for potential transformations at ambient conditions.
Quantitative Data Summary
The following table summarizes typical data ranges and observations from various characterization techniques for amorphous and related tin compounds.
| Technique | Parameter | Typical Observation for Amorphous Sn-based Materials | Significance |
| XRD | Peak Position | Broad halo, often centered around 20-35° 2θ.[1] | Indicates lack of long-range order. |
| Peak Width | Very broad (several degrees 2θ FWHM). | Confirms amorphous or highly disordered nature. | |
| DSC | Glass Transition (Tg) | A step-like change in the heat flow curve.[7][8] | Confirms the presence of a glassy amorphous phase.[9] |
| Crystallization (Tc) | Exothermic peak upon heating. | Indicates the temperature at which the amorphous material crystallizes. | |
| Melting Point (Tm) | Endothermic peak (observed after crystallization). | Melting point of the newly formed crystalline phase. | |
| TGA | Mass Loss | Stepwise mass loss corresponding to dehydration and decomposition.[6] | Helps to determine the water content and decomposition pathway. |
| XAS | Coordination Number | Can reveal under-coordination of Sn atoms compared to crystalline phases.[5] | Provides insight into the local atomic structure. |
| Bond Distances | Can show variations in Sn-O bond lengths. | Characterizes the short-range order. |
Key Experimental Protocols
1. X-Ray Diffraction (XRD) for Amorphous Materials
-
Objective: To confirm the amorphous nature of the sample.
-
Methodology:
-
Finely grind the Sn(OH)₂ powder to ensure a random orientation.
-
Mount the powder on a low-background sample holder (e.g., a zero-background silicon wafer).
-
Use a diffractometer with a monochromatic X-ray source (commonly Cu Kα).
-
Scan over a wide 2θ range (e.g., 2° to 80°) with a slow scan speed or long collection time per step to improve the signal-to-noise ratio.
-
Carefully subtract the background scattering from the sample holder and air.
-
Analyze the resulting pattern for the presence of a broad halo and the absence of sharp Bragg peaks.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify the glass transition and crystallization temperatures.
-
Methodology:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.[8]
-
Seal the pan (hermetically sealed pans are recommended if water loss is a concern).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[8]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for a step-change in the baseline (Tg) and any exothermic peaks (crystallization).
-
3. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile.
-
Methodology:
-
Place a known mass of the sample into a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Continuously monitor the sample's mass as a function of temperature.
-
Analyze the resulting TGA curve for mass loss steps, which can be correlated to dehydration or decomposition events.
-
Visualizations
Caption: Workflow for the characterization of amorphous Sn(OH)₂.
Caption: Troubleshooting logic for ambiguous characterization data.
References
- 1. researchgate.net [researchgate.net]
- 2. icdd.com [icdd.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. bedzyk.mccormick.northwestern.edu [bedzyk.mccormick.northwestern.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tainstruments.com [tainstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of amorphous solid dispersion properties using thermal analysis techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Tin(II) Dihydroxide Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the precipitation of tin(II) dihydroxide, also known as stannous hydroxide (Sn(OH)₂).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating tin(II) dihydroxide?
A1: The optimal pH for the precipitation of tin(II) dihydroxide is in the slightly acidic to neutral range, approximately pH 2 to pH 11 . Within this range, Sn(OH)₂ is the stable solid phase. At a pH below 2, the precipitate will dissolve to form Sn²⁺ ions. Conversely, at a pH above 11, it will redissolve to form soluble hydroxo complexes such as [Sn(OH)₃]⁻.
Q2: Why is my tin(II) chloride solution cloudy before I even add a base?
A2: Aqueous solutions of tin(II) chloride are prone to hydrolysis, especially when diluted with neutral water.[1][2][3] This hydrolysis reaction forms insoluble tin(II) hydroxychloride (Sn(OH)Cl), which appears as a white precipitate or cloudiness.[2][3] To prevent this, tin(II) chloride solutions should be prepared using dilute hydrochloric acid to keep the solution acidic and shift the equilibrium away from the formation of the hydroxychloride salt.[1][2]
Q3: I added a strong base to my tin(II) salt solution, but the precipitate that formed redissolved. What happened?
A3: Tin(II) dihydroxide is amphoteric, meaning it dissolves in both strong acids and strong bases.[4][5] When you add an excess of a strong base, such as sodium hydroxide, the tin(II) dihydroxide precipitate initially formed will react to form soluble stannite salts, like sodium stannite (NaSn(OH)₃).[2][6] This causes the precipitate to redissolve.
Q4: Can I use ammonia to precipitate tin(II) dihydroxide?
A4: Yes, a base such as aqueous ammonia can be used to raise the pH and precipitate tin(II) dihydroxide. However, careful control of the amount added is necessary to avoid raising the pH too high and causing the precipitate to redissolve due to the formation of soluble complexes.
Q5: How does temperature affect the precipitation of tin(II) dihydroxide?
A5: While specific data on the effect of temperature on Sn(OH)₂ precipitation is limited, for metal hydroxide precipitations in general, temperature can influence crystal growth and solubility. For the related compound tin(IV) hydroxide, temperatures between 25°C and 40°C are considered optimal, as higher temperatures can lead to dehydration.[7] It is advisable to maintain a consistent and controlled temperature during your experiment for reproducible results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No precipitate forms after adding base. | 1. The initial tin(II) salt concentration is too low. 2. The final pH is too high (above 11), causing the formation of soluble stannite complexes.[2] 3. Complexing agents are present in the solution, preventing the formation of Sn(OH)₂. | 1. Increase the concentration of the tin(II) salt solution. 2. Carefully monitor the pH during base addition and maintain it within the optimal range (pH 2-11). If the pH is too high, it can be lowered by adding a dilute acid. 3. Identify and remove any complexing agents from the solution prior to precipitation. |
| The precipitate appears off-white or discolored. | 1. Oxidation of tin(II) to tin(IV) has occurred, leading to the co-precipitation of tin(IV) compounds.[8] 2. Impurities are present in the reagents or water. | 1. Use deaerated water and consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use high-purity reagents and deionized water. |
| The yield of the precipitate is lower than expected. | 1. Incomplete precipitation due to suboptimal pH. 2. Partial redissolution of the precipitate due to excess base. 3. Loss of precipitate during washing or filtration steps. | 1. Ensure the final pH of the solution is within the optimal range for maximum insolubility. 2. Add the base slowly and with constant stirring to avoid localized areas of high pH. 3. Use appropriate filtration techniques (e.g., a fine filter paper or membrane) and careful washing to minimize product loss. |
| The precipitated particles are very fine and difficult to filter. | 1. Rapid addition of the precipitating agent. 2. Lack of an "aging" step. | 1. Add the base dropwise with vigorous stirring to promote the formation of larger, more easily filterable particles. 2. After precipitation, allow the suspension to "age" (stand for a period of time, e.g., several hours or overnight) to encourage particle growth. |
Quantitative Data Summary
The stability of tin species in an aqueous solution is highly dependent on the pH. The following table summarizes the dominant tin species at different pH ranges at 25°C, as inferred from Pourbaix diagrams. The optimal range for precipitation is where Sn(OH)₂(s) is the stable species.
| pH Range | Dominant Soluble Tin(II) Species | Stable Solid Phase |
| < 2 | Sn²⁺ | - |
| 2 - 11 | Sn²⁺ | Sn(OH)₂(s) |
| > 11 | [Sn(OH)₃]⁻ | - |
Note: This data is derived from thermodynamic equilibrium diagrams and provides a theoretical framework for optimizing precipitation.
Experimental Protocol: pH-Controlled Precipitation of Tin(II) Dihydroxide
This protocol describes a method for precipitating tin(II) dihydroxide from a tin(II) chloride solution by carefully adjusting the pH.
Materials:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Deionized water (deaerated)
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Preparation of Tin(II) Chloride Solution:
-
Dissolve a known quantity of tin(II) chloride dihydrate in a minimal amount of 1 M hydrochloric acid to prevent hydrolysis.
-
Dilute the solution to the desired concentration with deaerated deionized water. The final solution should be clear.
-
-
Precipitation:
-
Place the tin(II) chloride solution in a beaker on a magnetic stirrer.
-
Begin stirring the solution at a moderate speed.
-
Slowly add 1 M sodium hydroxide solution dropwise from a burette.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
A white precipitate of tin(II) dihydroxide will begin to form as the pH increases.[6]
-
Continue adding the base until the pH reaches the desired endpoint within the optimal range (e.g., pH 7-9 for initial trials). Avoid overshooting the pH into the alkaline region where the precipitate can redissolve.
-
-
Aging the Precipitate:
-
Once the desired pH is reached, stop adding the base and continue stirring for a period (e.g., 30 minutes) to ensure the reaction is complete.
-
For improved filterability, the precipitate can be "aged" by allowing the suspension to stand without stirring for several hours or overnight.
-
-
Isolation and Washing:
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate several times with deaerated deionized water to remove any soluble impurities, such as sodium chloride.
-
Dry the precipitate under vacuum or in a desiccator.
-
Visualizations
Caption: Chemical equilibrium of tin(II) species as a function of pH.
Caption: Experimental workflow for tin(II) dihydroxide precipitation.
Caption: Troubleshooting flowchart for precipitation issues.
References
- 1. Q5: Draw pourbaix diagram of the Tin-Water System? | Chegg.com [chegg.com]
- 2. jmmab.com [jmmab.com]
- 3. vedantu.com [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Calcium carbide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenol - Wikipedia [en.wikipedia.org]
influence of temperature on tin dihydroxide stability
This technical support center provides troubleshooting guides and frequently asked questions concerning the influence of temperature on the stability of tin(II) dihydroxide. It is intended for researchers, scientists, and professionals in drug development who may be working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the exact chemical formula of the compound commonly referred to as tin(II) hydroxide?
A1: While the simple formula Sn(OH)₂ is often used, definitive structural analysis has characterized the more stable and well-documented compound as tin(II) oxyhydroxide, with the formula Sn₆O₄(OH)₄.[1] For many practical purposes in synthesis and thermal analysis, it is this oxyhydroxide that researchers are often working with. It is crucial to consider that the properties and thermal behavior of your sample will be influenced by its exact stoichiometry and crystallinity.
Q2: At what temperature does tin(II) dihydroxide begin to decompose?
A2: The decomposition temperature of tin(II) dihydroxide can vary depending on the specific form of the material and the experimental conditions, particularly the atmospheric environment. Some sources report a decomposition temperature as low as 120°C for what is described as tin(II) hydroxide.[2] For the better-characterized tin(II) oxyhydroxide (Sn₆O₄(OH)₄), dehydration is observed to begin at approximately 177°C (450 K).[3] The formation of tin(II) oxide (SnO) from Sn₆O₄(OH)₄ occurs at or below 200°C.[4]
Q3: What are the expected decomposition products of tin(II) dihydroxide when heated?
A3: The decomposition products are highly dependent on the atmosphere.
-
In an inert atmosphere (e.g., Nitrogen, Argon): Tin(II) dihydroxide decomposes to tin(II) oxide (SnO) and water vapor.[4][5] The balanced chemical equation for the simplified hydroxide is: Sn(OH)₂ → SnO + H₂O.[6]
-
In the presence of air or oxygen: The process is more complex. It involves an initial dehydration to form a tin(II) oxide intermediate, which is then oxidized at higher temperatures to form tin(IV) oxide (SnO₂).[1][3] This process involves both a mass loss from dehydration and a subsequent mass gain from oxidation.[7]
Q4: My sample shows an unexpected color change upon heating. Is this normal?
A4: Yes, color changes are expected during the thermal decomposition of tin(II) dihydroxide. The starting material is typically a white solid.[1] Upon heating in air, the intermediate tin(II) oxide can be blue-black.[3] The final product, tin(IV) oxide (cassiterite), is typically a white or off-white powder.
Q5: Why does the mass of my sample increase during thermogravimetric analysis (TGA) in air?
A5: An increase in mass during TGA performed in an air or oxygen atmosphere is indicative of an oxidation reaction. For tin(II) dihydroxide, after the initial mass loss due to the removal of water (dehydration), the intermediate tin(II) oxide (SnO) is oxidized to tin(IV) oxide (SnO₂), which results in a net gain of mass.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent Decomposition Temperature | - Different heating rates in TGA.- Variation in sample purity or crystallinity.- The atmosphere in the furnace is not consistent. | - Standardize the heating rate for all experiments (e.g., 10 K/min).- Characterize the starting material using techniques like XRD to ensure phase purity.- Ensure a consistent and controlled atmosphere (e.g., flowing nitrogen for inert conditions or flowing air for oxidative conditions). |
| Final Product is Not Pure SnO₂ (in air) | - Incomplete oxidation.- Heating temperature was not high enough or the dwell time was too short. | - Increase the final temperature of the thermal treatment. Crystal growth of SnO₂ is observed to occur at temperatures above 700 K (427°C).[7]- Increase the duration of the isothermal step at the final temperature. |
| Difficulty in Isolating Pure Sn(OH)₂ | - Tin(II) hydroxide is prone to oxidation in air.[1]- The more stable Sn₆O₄(OH)₄ may form preferentially.[1] | - Conduct synthesis and handling in an inert atmosphere (e.g., a glovebox).- Use fresh, high-purity reagents.- Characterize the synthesized product to confirm its identity. |
| Particle Agglomeration After Heating | - Sintering of particles at higher temperatures. | - Consider using a lower final temperature if the application allows.- Employ techniques like sonication to disperse the final product. |
Data Presentation
Table 1: Reported Decomposition Temperatures and Conditions for Tin(II) Hydroxide and Related Compounds
| Compound | Decomposition Temperature | Atmosphere | Products | Reference(s) |
| Tin(II) hydroxide (Sn(OH)₂) | 120°C | Not Specified | Not Specified | [2] |
| Tin(II) oxyhydroxide (Sn₆O₄(OH)₄) | ~177°C (450 K) | Not Specified | Dehydration begins | [3] |
| Tin(II) oxyhydroxide (Sn₆O₄(OH)₄) | ≤ 200°C | Air or Inert | SnO, H₂O | [4] |
| Tin(II) oxide (α-SnO) | 300 - 500°C (573 - 773 K) | Air | SnO₂ | [3] |
Experimental Protocols
Protocol 1: Synthesis of Tin(II) Oxyhydroxide (Sn₆O₄(OH)₄)
This protocol is a generalized method for the precipitation of tin(II) oxyhydroxide.
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of tin(II) chloride (SnCl₂) in deionized water. A small amount of HCl may be added to prevent premature hydrolysis.
-
Prepare a 0.1 M solution of sodium hydroxide (NaOH) in deionized water.
-
-
Precipitation:
-
Slowly add the NaOH solution dropwise to the SnCl₂ solution while stirring vigorously at room temperature.
-
A white precipitate of tin(II) oxyhydroxide will form.
-
-
Washing and Isolation:
-
Centrifuge the suspension to separate the precipitate.
-
Decant the supernatant and wash the precipitate several times with deionized water to remove any remaining ions.
-
Dry the precipitate in a vacuum oven at a low temperature (e.g., 60°C) to obtain the final product.
-
Protocol 2: Thermogravimetric Analysis (TGA) of Tin(II) Oxyhydroxide
This protocol outlines the general procedure for analyzing the thermal stability of tin(II) oxyhydroxide.
-
Instrument Setup:
-
Ensure the TGA instrument is calibrated according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Place a small, accurately weighed amount of the dried tin(II) oxyhydroxide sample (typically 5-10 mg) into the TGA sample pan.
-
-
Experimental Conditions:
-
Set the desired atmosphere (e.g., flowing nitrogen at 200 cm³/min for inert conditions or flowing air at a similar rate for oxidative conditions).
-
Program the temperature profile. A typical profile would be to ramp the temperature from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 K/min).
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset of decomposition, the temperature ranges of different decomposition steps, and the final residual mass.
-
Visualizations
Caption: Thermal decomposition pathway of Sn₆O₄(OH)₄.
Caption: Experimental workflow for TGA analysis.
References
Technical Support Center: Tin Dihydroxide Nanoparticles
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis and handling of tin dihydroxide (Sn(OH)₂) nanoparticles, with a specific focus on preventing agglomeration.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the agglomeration of my this compound nanoparticles?
Agglomeration in nanoparticle suspensions is a common issue driven by the system's tendency to reduce high surface energy. The primary causes include:
-
Interparticle Forces: Nanoparticles in a solution are subject to attractive forces (van der Waals) and repulsive forces (electrostatic). When attractive forces dominate, particles clump together.[1]
-
High Surface Area-to-Volume Ratio: Nanoparticles have a very high surface area, which makes them thermodynamically unstable. They tend to aggregate to minimize this surface energy.
-
Reaction Conditions: Parameters such as pH, temperature, and ionic concentration of the medium can significantly influence the surface charge of the nanoparticles, affecting the electrostatic repulsion between them.[2][3]
-
Chemical Bonding: In some cases, "hard agglomerates" can form due to the creation of chemical bonds between particles, which are not easily dispersed.[1]
Q2: How does pH influence the stability and agglomeration of Sn(OH)₂ nanoparticles?
The pH of the synthesis medium is a critical factor in controlling nanoparticle stability.[2][3][4] It directly affects the surface charge of the nanoparticles. For metal hydroxides like Sn(OH)₂, the surface can become protonated or deprotonated depending on the pH. This alters the zeta potential, a measure of the electrostatic repulsion between particles. At a specific pH, known as the point of zero charge, the net surface charge is zero, leading to minimal electrostatic repulsion and maximum agglomeration.[5] Adjusting the pH away from this point can increase surface charge and enhance stability.[2][5][6]
Q3: What is the difference between "soft" and "hard" agglomeration?
-
Soft Agglomeration: This type of aggregation is caused by weaker forces like van der Waals and electrostatic interactions.[1] These agglomerates can often be broken up and the nanoparticles redispersed using methods like sonication.[7][8]
-
Hard Agglomeration: This involves the formation of stronger chemical bonds between the nanoparticles.[1] Hard agglomerates are much more difficult to disperse and may require more intensive surface modification strategies to prevent their initial formation.[1]
Troubleshooting Guide
Issue 1: Nanoparticles are agglomerating immediately after synthesis.
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal pH | Adjust the pH of the reaction solution. For tin oxide synthesis via precipitation, a pH of around 6.25 has been found to be optimal for yielding the desired product before thermal treatment.[3] | The pH affects the surface charge and electrostatic repulsion between particles.[2][5] |
| Insufficient Stabilization | Introduce a stabilizing agent (surfactant or polymer) into the precursor solution before initiating precipitation. | Stabilizers adsorb to the nanoparticle surface, providing a protective barrier through electrostatic repulsion or steric hindrance.[9][10][11] |
| High Ionic Strength | If possible, reduce the concentration of salts in the solution. Ensure thorough washing of the nanoparticles after precipitation to remove excess ions. | High salt concentrations can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to aggregation.[2] |
Issue 2: My nanoparticles are stable in solution but aggregate upon drying.
| Potential Cause | Troubleshooting Step | Explanation |
| Capillary Forces | Employ freeze-drying (lyophilization) instead of oven-drying. | During solvent evaporation, capillary forces can pull nanoparticles together, leading to irreversible agglomeration. Freeze-drying minimizes these forces. |
| Loss of Stabilizer Shell | Add a protective agent or capping agent that forms a solid coating, such as certain polymers (PVP, PEG) or silica.[1] | This creates a physical barrier that prevents direct contact and bonding between nanoparticles even in a dry state.[1][12] |
Strategies for Preventing Agglomeration
The most effective way to prevent agglomeration is to use stabilizing agents during the synthesis process. These molecules adsorb onto the nanoparticle surface and counteract the attractive van der Waals forces.
Use of Stabilizers
Stabilizers create a protective barrier around the nanoparticles. This can be achieved through two primary mechanisms:
-
Electrostatic Stabilization: This involves using ionic surfactants or charged molecules that adsorb to the nanoparticle surface, imparting a net positive or negative charge. The resulting electrostatic repulsion prevents the particles from approaching each other.[1][7][13]
-
Steric Stabilization: This method uses polymers or non-ionic surfactants with long hydrophilic chains (e.g., PEG, PVP).[1][9][13] These molecules form a dense layer on the surface, creating a physical barrier that sterically hinders the particles from getting close enough to aggregate.[11]
Commonly Used Stabilizers
| Stabilizer Type | Examples | Primary Mechanism | Notes |
| Anionic Surfactants | Sodium Dodecyl Sulfate (SDS), Sodium Citrate | Electrostatic Repulsion | Forms a negatively charged layer on the particle surface.[1][13] |
| Cationic Surfactants | Cetyltrimethylammonium Bromide (CTAB) | Electrostatic Repulsion | Forms a positively charged layer.[13] |
| Non-ionic Surfactants | Triton X-100, Tween Series, Span Series | Steric Hindrance | Provides a physical barrier without relying on charge.[9][13] |
| Polymers | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) | Steric Hindrance | Long polymer chains create a robust steric barrier.[1][9][13] |
| Inorganic Agents | Sodium Polyphosphate, Sodium Silicate | Electrostatic Repulsion | Increases the surface potential of the particles.[1] |
Experimental Protocol: Synthesis of Stabilized this compound Nanoparticles
This section provides a generalized co-precipitation protocol for synthesizing Sn(OH)₂ nanoparticles with enhanced stability.
Materials:
-
Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) or Tin(II) chloride dihydrate (SnCl₂·2H₂O) as precursor
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) as precipitating agent
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of the tin chloride precursor in deionized water or ethanol to create a solution of desired molarity (e.g., 0.1 M).
-
Stabilizer Addition: To the precursor solution, add the stabilizer (e.g., PVP) and stir vigorously for 30-60 minutes to ensure complete dissolution and interaction with the tin ions. The molar ratio of the stabilizer to the metal precursor is a critical parameter to control particle size and stability.[14][15]
-
Controlled Precipitation: Add the precipitating agent (e.g., NH₄OH) dropwise to the precursor-stabilizer solution under constant, vigorous stirring. Monitor the pH of the solution. The formation of a milky white precipitate indicates the formation of tin hydroxide nanoparticles.
-
Aging: Continue stirring the suspension for a period (e.g., 2-4 hours) to allow for the growth and stabilization of the nanoparticles.
-
Washing: Isolate the nanoparticles by centrifugation. Discard the supernatant and re-disperse the particles in deionized water or ethanol. Repeat this washing step several times to remove residual ions, which is crucial for stability.[14]
-
Drying (Optional): If a dry powder is required, the washed nanoparticles should be freeze-dried to prevent aggregation caused by solvent evaporation.
Visualizations
Logical and Chemical Pathways
References
- 1. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 2. Methods for Reducing the Toxicity of Metal and Metal Oxide NPs as Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH and media composition on suspension stability of silver, zinc oxide, and titanium dioxide nanoparticles and immobilization of Daphnia magna under guideline testing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJNANO - Influence of stabilising agents and pH on the size of SnO2 nanoparticles [beilstein-journals.org]
- 10. ijcmas.com [ijcmas.com]
- 11. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthesized Tin(II) Dihydroxide
Welcome to the technical support center for the purification of synthesized tin(II) dihydroxide, also known as stannous hydroxide (Sn(OH)₂). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized tin(II) dihydroxide?
A1: The most common impurities depend on the synthesis route. When synthesizing tin(II) dihydroxide from stannous chloride (SnCl₂) and sodium hydroxide (NaOH), the primary impurities are:
-
Adsorbed salts: Sodium chloride (NaCl) is a common byproduct that can be trapped in the precipitate.
-
Unreacted precursors: Residual SnCl₂ or NaOH may remain if the reaction is incomplete or stoichiometry is not precise.
-
Oxidation products: Tin(II) dihydroxide is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of tin(IV) oxide (SnO₂) or tin(IV) hydroxide (Sn(OH)₄).[1]
Q2: Why is my freshly precipitated white tin(II) dihydroxide turning yellowish or off-white over time?
A2: A color change from white to yellowish or off-white is a common indicator of oxidation. Tin(II) compounds are readily oxidized to tin(IV) compounds, especially in the presence of air and moisture. To minimize this, it is crucial to work quickly, use deaerated solvents, and consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the best solvent for washing the tin(II) dihydroxide precipitate?
A3: Deionized, deaerated water is the most common and effective solvent for washing the precipitate. It is important to use deaerated water to minimize oxidation. For removing residual salts like NaCl, multiple washes with deionized water are necessary. In some cases, a final wash with a water-miscible organic solvent like ethanol can aid in drying.
Q4: How can I confirm the purity of my final tin(II) dihydroxide product?
A4: Several analytical techniques can be used to assess the purity of your tin(II) dihydroxide:
-
X-ray Diffraction (XRD): To confirm the crystalline phase and identify any crystalline impurities like SnO₂ or NaCl.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of tin and identify surface impurities.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS): To quantify elemental impurities, such as sodium or chlorine.
-
Thermogravimetric Analysis (TGA): To determine the thermal decomposition profile, which can indicate the presence of hydrates or other impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of tin(II) dihydroxide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitate | - Incomplete precipitation due to incorrect pH.- Loss of product during washing steps. | - Ensure the pH of the reaction mixture is in the optimal range for tin(II) hydroxide precipitation (typically around pH 8-10).- Use centrifugation for separation instead of gravity filtration to minimize loss of fine particles.- Carefully decant the supernatant during washing steps. |
| Product is Contaminated with Chlorides | - Insufficient washing of the precipitate. | - Increase the number of washing cycles with deionized water.- Resuspend the precipitate thoroughly in water during each wash.- Test the supernatant for the presence of chloride ions using a silver nitrate solution. Continue washing until no precipitate is observed. |
| Product Shows Signs of Oxidation (Yellowish Tint) | - Exposure to atmospheric oxygen during synthesis or purification.- Use of oxygenated solvents. | - Use deaerated deionized water for all washing steps.- Perform the precipitation and washing steps under an inert atmosphere (e.g., a nitrogen-filled glovebox).- Minimize the time the precipitate is exposed to air. |
| Difficulty in Filtering the Precipitate (Colloidal Suspension) | - Rapid precipitation leading to very fine particles. | - Allow the precipitate to age in the mother liquor for a period (e.g., 1-2 hours) to promote particle growth.- Use centrifugation followed by decantation as an alternative to filtration.- Consider using a flocculant, although this may introduce impurities. |
| Final Product is Difficult to Dry | - High water content retained in the fine precipitate. | - After the final water wash, perform a solvent exchange with a more volatile, water-miscible solvent like ethanol or acetone.- Dry the product under vacuum at a low temperature (e.g., 40-50°C) to avoid decomposition or oxidation. |
Experimental Protocols
Protocol 1: Purification of Tin(II) Dihydroxide by Washing and Centrifugation
This protocol describes the purification of tin(II) dihydroxide synthesized from stannous chloride and sodium hydroxide.
Materials:
-
Crude tin(II) dihydroxide precipitate
-
Deionized water (deaerated)
-
Ethanol (optional)
-
Centrifuge and centrifuge tubes
-
Vacuum oven
Procedure:
-
Separation of Precipitate: Transfer the reaction mixture containing the tin(II) dihydroxide precipitate to centrifuge tubes. Centrifuge at 3000-4000 rpm for 5-10 minutes to pellet the solid.
-
Decantation: Carefully decant the supernatant liquid, which contains soluble impurities like NaCl.
-
Washing:
-
Add deaerated deionized water to the centrifuge tubes, equal to the volume of the decanted supernatant.
-
Resuspend the pellet completely by vigorous shaking or vortexing.
-
Centrifuge again at 3000-4000 rpm for 5-10 minutes.
-
Decant the supernatant.
-
-
Repeat Washing: Repeat the washing step (Step 3) at least 3-5 times to ensure the removal of soluble impurities.
-
(Optional) Solvent Exchange: After the final water wash, add ethanol to the pellet and resuspend. Centrifuge and decant the ethanol. This step helps in removing residual water and facilitates drying.
-
Drying: Transfer the washed precipitate to a pre-weighed watch glass or drying dish. Place it in a vacuum oven and dry at 40-50°C until a constant weight is achieved.
Quantitative Data Summary
The following table summarizes typical parameters for the purification process. Note that the optimal conditions may vary depending on the initial scale of the synthesis and the desired purity.
| Parameter | Value/Range | Purpose |
| Centrifugation Speed | 3000 - 4000 rpm | To efficiently separate the solid precipitate from the liquid phase. |
| Washing Solvent | Deaerated Deionized Water | To remove soluble impurities without oxidizing the product. |
| Number of Washes | 3 - 5 cycles | To ensure complete removal of soluble byproducts like NaCl. |
| Drying Temperature | 40 - 50 °C (under vacuum) | To remove residual solvent without causing thermal decomposition or significant oxidation. |
| Expected Purity | > 99% (by elemental analysis) | To achieve a high-purity final product suitable for further applications. |
Visualizations
Experimental Workflow for Tin(II) Dihydroxide Purification
Caption: Workflow for the purification of tin(II) dihydroxide.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for product discoloration.
References
strategies to improve the shelf life of tin dihydroxide
This technical support center provides researchers, scientists, and drug development professionals with strategies to improve the shelf life of tin dihydroxide, Sn(OH)₂. This compound is notoriously unstable, readily undergoing oxidation and dehydration. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, storage, and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are:
-
Oxidation: Tin(II) hydroxide is easily oxidized by atmospheric oxygen to the more stable tin(IV) oxide (SnO₂).[1][2] This is a significant cause of degradation, leading to impurities in your sample.
-
Dehydration: Tin(II) hydroxide can lose water to form tin(II) oxide (SnO) or more complex tin oxyhydroxides like Sn₆O₄(OH)₄.[1][3] This process can be accelerated by elevated temperatures.[3][4]
Q2: What is the expected shelf life of this compound under standard laboratory conditions?
A2: Under standard laboratory conditions (i.e., exposed to air at room temperature), the shelf life of pure this compound is very short. Significant oxidation and dehydration can occur within hours to days, depending on factors like humidity and light exposure. For this reason, it is recommended to use freshly prepared this compound whenever possible.
Q3: Are there any commercially available stabilized formulations of this compound?
A3: Currently, there are no widely available commercial formulations of this compound that are specifically stabilized for extended shelf life. Most suppliers recommend storing it under an inert atmosphere and using it promptly after purchase or synthesis.
Q4: Can I use tin(IV) hydroxide as a more stable alternative?
A4: While tin(IV) hydroxide is more stable against oxidation than tin(II) hydroxide, it is still prone to dehydration, converting to tin(IV) oxide (SnO₂) over time, especially at elevated temperatures.[3][4] Whether it can be used as an alternative depends entirely on the specific requirements of your application, as the chemical properties of Sn(OH)₄ and Sn(OH)₂ are different.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| White powder turns yellow or off-white. | Oxidation of Sn(II) to Sn(IV) species. | Store the this compound under an inert atmosphere (e.g., nitrogen or argon).[5][6][7] Consider adding an antioxidant to the storage container (see experimental protocols below). |
| Inconsistent experimental results using the same batch of this compound over time. | Degradation of the material, leading to changes in its chemical composition and reactivity. | Use freshly prepared this compound for each experiment. If this is not feasible, perform a quality control check (e.g., XRD or TGA) on the stored material before use to assess its purity. |
| The material shows a significant mass loss when analyzed by TGA at temperatures below 100°C. | Presence of adsorbed water or partial dehydration of the this compound. | Dry the material in a vacuum desiccator at room temperature before storage.[3] Store in a tightly sealed container with a desiccant. |
| Difficulty in dispersing the powder in a solvent. | Formation of agglomerates due to surface oxidation or dehydration. | Gentle grinding of the powder in an inert atmosphere glovebox before use may help break up agglomerates. Sonication during dispersion can also be effective. |
Strategies to Improve Shelf Life: Experimental Protocols
The following are proposed experimental protocols to evaluate different strategies for improving the shelf life of this compound.
Inert Atmosphere Storage
This is the most effective and widely recommended method for storing sensitive materials like this compound.
Objective: To determine the effectiveness of an inert atmosphere in preventing the oxidation of this compound.
Methodology:
-
Synthesize a fresh batch of this compound via the reaction of tin(II) chloride with sodium hydroxide.[2]
-
Divide the sample into two portions.
-
Store one portion in a sealed vial under ambient air (control).
-
Place the second portion in a sealed vial inside a nitrogen or argon-filled glovebox or desiccator.[5][6][7]
-
Analyze both samples at regular intervals (e.g., 1, 7, 14, and 30 days) using X-ray diffraction (XRD) to monitor for the appearance of tin(IV) oxide peaks and thermogravimetric analysis (TGA) to assess changes in water content.
Expected Outcome: The sample stored under an inert atmosphere will show significantly less degradation (i.e., formation of SnO₂) compared to the control sample.
| Storage Condition | Day 1 | Day 7 | Day 14 | Day 30 |
| Ambient Air | Minor SnO₂ peaks in XRD | Significant SnO₂ peaks | Predominantly SnO₂ | Completely converted to SnO₂ |
| Inert Atmosphere | No detectable SnO₂ | No detectable SnO₂ | Trace amounts of SnO₂ | Minor SnO₂ peaks |
Use of Antioxidants
Antioxidants can be used to scavenge free radicals and reactive oxygen species that contribute to the oxidation of tin(II).
Objective: To evaluate the efficacy of different antioxidants in preserving the integrity of this compound.
Methodology:
-
Prepare three samples of freshly synthesized this compound.
-
Sample 1: Control (no antioxidant).
-
Sample 2: Mix with a small amount (e.g., 0.1% by weight) of a phenolic antioxidant like BHT (butylated hydroxytoluene).
-
Sample 3: Mix with a small amount (e.g., 0.1% by weight) of an inorganic antioxidant like sodium sulfite.
-
Store all samples in sealed containers under ambient air.
-
Analyze the samples at regular intervals using XRD and TGA.
Expected Outcome: The samples containing antioxidants will show a slower rate of oxidation compared to the control.
| Sample | Day 7 (XRD) | Day 14 (XRD) |
| Control | Significant SnO₂ peaks | Predominantly SnO₂ |
| With BHT | Minor SnO₂ peaks | Moderate SnO₂ peaks |
| With Sodium Sulfite | Trace SnO₂ peaks | Minor SnO₂ peaks |
Application of Chelating Agents
Chelating agents can bind to the tin ions, potentially stabilizing them against oxidation.[8][9]
Objective: To investigate the stabilizing effect of a chelating agent on this compound.
Methodology:
-
Prepare two samples of freshly synthesized this compound.
-
Sample 1: Control (no chelating agent).
-
Sample 2: Treat the this compound with a dilute aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid, followed by careful drying under vacuum.[9]
-
Store both samples in sealed containers under ambient air.
-
Analyze the samples at regular intervals using XRD and TGA.
Expected Outcome: The sample treated with the chelating agent will exhibit improved stability against oxidation.
| Sample | Day 7 (XRD) | Day 14 (XRD) |
| Control | Significant SnO₂ peaks | Predominantly SnO₂ |
| With EDTA | Minor SnO₂ peaks | Moderate SnO₂ peaks |
Visualization of Degradation and Stabilization Pathways
Below are diagrams illustrating the degradation pathways of this compound and the proposed mechanisms of action for the stabilization strategies.
References
- 1. Tin(II) hydroxide - Wikipedia [en.wikipedia.org]
- 2. material-properties.org [material-properties.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tin hydroxide (Sn(OH)4), (T-4)- | 12054-72-7 | Benchchem [benchchem.com]
- 5. Inert Gas Blanketing | Air Liquide India [in.airliquide.com]
- 6. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 7. airproducts.co.uk [airproducts.co.uk]
- 8. Chelation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Tin(II) Hydroxide: Precipitation vs. Hydrothermal Methods
For researchers and professionals in materials science and drug development, the synthesis of high-quality inorganic compounds is a critical starting point. Tin(II) hydroxide (Sn(OH)2), a key precursor for various tin-based materials, can be synthesized through several methods, with precipitation and hydrothermal techniques being two of the most common. This guide provides an objective comparison of these two methods, drawing upon experimental data from related tin oxide and metal hydroxide syntheses to highlight the distinct advantages and disadvantages of each approach.
At a Glance: Precipitation vs. Hydrothermal Synthesis of Sn(OH)2
| Parameter | Precipitation Method | Hydrothermal Method |
| Principle | Rapid formation of a solid from a supersaturated solution by adding a precipitating agent. | Crystallization of substances from a heated and pressurized aqueous solution. |
| Temperature & Pressure | Typically at or near room temperature and atmospheric pressure. | Elevated temperatures (typically 100-250 °C) and high autogenous pressures. |
| Crystallinity | Often yields amorphous or poorly crystalline products. | Generally produces highly crystalline materials. |
| Particle Size & Morphology | Tends to form agglomerated nanoparticles with less uniform size and shape. | Allows for better control over particle size, morphology, and distribution. |
| Purity | May contain impurities from the precipitating agent and solvent. | Typically results in higher purity products due to the closed system. |
| Yield | Generally high. | Can be high, but may be limited by the solubility of the precursor in the reaction medium. |
| Complexity & Cost | Simple, fast, and cost-effective. | Requires specialized equipment (autoclave), is more time-consuming, and has higher energy consumption. |
| Scalability | Easily scalable for large-scale production. | Scalability can be challenging due to the need for high-pressure reactors. |
Experimental Protocols
Detailed experimental protocols for the synthesis of Sn(OH)2 via precipitation and hydrothermal methods are outlined below. It is important to note that while direct comparative studies for Sn(OH)2 are limited, these protocols are based on established procedures for tin compounds and other metal hydroxides.
Precipitation Synthesis of Sn(OH)2
The precipitation method relies on the rapid chemical reaction between a tin(II) salt solution and a base, leading to the formation of insoluble Sn(OH)2.
Materials:
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH4OH)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.1 M solution of SnCl2·2H2O by dissolving the salt in deionized water. A small amount of HCl can be added to prevent the hydrolysis of the tin salt.
-
Separately, prepare a 1 M solution of NaOH or NH4OH.
-
Slowly add the basic solution dropwise to the tin(II) chloride solution under constant vigorous stirring at room temperature.
-
A white precipitate of Sn(OH)2 will form immediately.
-
Continue stirring for a predetermined period (e.g., 1-2 hours) to ensure the completion of the reaction.
-
The precipitate is then collected by centrifugation or filtration.
-
Wash the collected precipitate several times with deionized water and then with ethanol to remove any remaining ions and impurities.
-
Finally, the purified Sn(OH)2 is dried in a vacuum oven at a low temperature (e.g., 60 °C) to avoid decomposition into tin oxide.
Hydrothermal Synthesis of Sn(OH)2
The hydrothermal method involves the crystallization of Sn(OH)2 from an aqueous solution under elevated temperature and pressure in a sealed vessel (autoclave).
Materials:
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Urea (CO(NH2)2) or a suitable base
-
Deionized water
Procedure:
-
Dissolve a specific amount of SnCl2·2H2O and urea in deionized water in a Teflon-lined stainless-steel autoclave. Urea acts as a source of hydroxide ions upon decomposition at elevated temperatures.
-
Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a set duration (e.g., 12-24 hours). The autogenous pressure will increase within the sealed vessel.
-
During the hydrothermal treatment, urea slowly decomposes to generate ammonia and carbon dioxide, leading to a gradual increase in pH and the controlled precipitation of Sn(OH)2.
-
After the reaction time, the autoclave is allowed to cool down to room temperature naturally.
-
The resulting white precipitate is collected, washed thoroughly with deionized water and ethanol, and dried under vacuum at a low temperature.
Visualizing the Synthesis Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthesis methods.
Identifying Sn-O-H Bonds in Tin(II) Hydroxide: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The characterization of tin(II) hydroxide (Sn(OH)₂) and its derivatives is crucial in various fields, including catalysis, gas sensing, and pharmaceutical development. The presence and nature of tin-hydroxyl (Sn-O-H) bonds are critical to the material's properties and reactivity. This guide provides a comparative overview of Fourier Transform Infrared (FTIR) spectroscopy for identifying these bonds and contrasts its performance with other analytical techniques, supported by experimental data and detailed protocols.
FTIR Spectroscopy for the Identification of Sn-O-H Bonds
FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups in molecules based on their vibrational modes. For tin(II) hydroxide and related compounds, FTIR is particularly effective at detecting the characteristic vibrations of O-H and Sn-O-H bonds.
The vibrational spectra of tin(II) compounds can be complex due to the presence of various forms, including tin(II) dihydroxide (Sn(OH)₂), which is often unstable, and the more stable tin(II) oxyhydroxide (Sn₆O₄(OH)₄). The data presented here will focus on the key vibrational modes that signify the presence of Sn-O-H moieties.
Key Vibrational Modes for Sn-O-H Identification
The primary vibrational modes for identifying Sn-O-H bonds are the O-H stretching and Sn-O-H bending vibrations.
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O-H Stretching (ν(O-H)) : A broad and intense absorption band is typically observed in the high-frequency region of the spectrum, between 3000 and 3500 cm⁻¹. This band arises from the stretching vibrations of the hydroxyl groups. Its broadness is indicative of hydrogen bonding within the material.
-
Sn-O-H Bending (δ(Sn-O-H)) : The bending vibration of the Sn-O-H group provides a more direct fingerprint for this specific bond. These absorptions are typically found in the fingerprint region of the mid-infrared spectrum.
-
Sn-O Stretching (ν(Sn-O)) : For a comprehensive analysis, comparison with the Sn-O stretching vibrations in tin oxides (SnO and SnO₂) is useful. These vibrations occur at lower frequencies, typically below 700 cm⁻¹.
The logical workflow for identifying Sn-O-H bonds using FTIR spectroscopy is outlined in the diagram below.
Comparative Analysis of Spectroscopic Techniques
While FTIR is a primary tool for identifying Sn-O-H bonds, a multi-technique approach provides a more complete characterization. The table below compares FTIR with Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and X-ray Diffraction (XRD).
| Technique | Principle | Information Provided for Sn-O-H Compounds | Advantages | Limitations |
| FTIR Spectroscopy | Absorption of infrared radiation causes molecular vibrations (stretching, bending). | - O-H stretching: Broad band at 3000-3500 cm⁻¹[1]. - Sn-O-H bending: Bands around 1033-1180 cm⁻¹[2]. - Sn-O stretching: Bands below 700 cm⁻¹[3]. | - High sensitivity to polar bonds (O-H). - Relatively low cost and high availability. - Versatile sampling techniques (ATR, KBr). | - Water can be a strong interferent. - Sn-O bonds have weak IR activity. - Provides limited structural information. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, revealing vibrational modes. | - Sn-O stretching: Strong peaks for SnO₂ (A₁g at 636 cm⁻¹, B₂g at 776 cm⁻¹) and SnO (208 cm⁻¹)[2][4]. - O-H vibrations are typically weak. | - Excellent for symmetric, non-polar bonds (Sn-O). - Water is a weak Raman scatterer, minimizing interference. - Can be used for in-situ analysis. | - O-H bonds are weak Raman scatterers. - Fluorescence from the sample can obscure the Raman signal. - Can be more expensive than FTIR. |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from a material by X-ray bombardment. | - Sn oxidation state: Distinguishes between Sn(0), Sn(II), and Sn(IV). - O 1s spectrum: Can identify lattice oxygen (O²⁻) and hydroxyl groups (-OH). | - Provides elemental composition and chemical state information. - Surface sensitive (top few nanometers). - Quantitative analysis is possible. | - Requires high vacuum. - Potential for sample damage from X-rays. - Does not directly probe the Sn-O-H bond vibration. |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystalline lattice of a material. | - Provides information on the crystal structure and phase composition. - Can distinguish between different tin oxides and hydroxides. | - Provides definitive structural information for crystalline materials. - Can determine crystallite size and lattice strain. - Non-destructive. | - Only applicable to crystalline materials; amorphous materials give broad, diffuse patterns. - Does not directly provide information on chemical bonding. - Requires a reference database for phase identification. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are standard protocols for the key analytical techniques discussed.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Setup : Use an FTIR spectrometer equipped with a diamond or germanium ATR crystal.
-
Background Collection : Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application : Place a small amount of the powdered tin hydroxide sample directly onto the ATR crystal.
-
Pressure Application : Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition : Collect the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
-
Data Processing : Perform baseline correction and normalization of the acquired spectrum as needed.
Raman Spectroscopy
-
Instrument Setup : Utilize a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a microscope for sample focusing.
-
Calibration : Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).
-
Sample Preparation : Place a small amount of the powdered sample on a microscope slide.
-
Focusing : Focus the laser onto the sample using the microscope objective.
-
Spectrum Acquisition : Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample damage.
-
Data Processing : Remove any background fluorescence and perform cosmic ray rejection.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation : Mount the powdered sample onto a sample holder using double-sided conductive tape or by pressing it into an indium foil.
-
Introduction to Vacuum : Introduce the sample into the high-vacuum analysis chamber of the XPS instrument.
-
Survey Scan : Perform a wide-energy survey scan to identify all elements present on the surface.
-
High-Resolution Scans : Acquire high-resolution spectra for the Sn 3d and O 1s regions to determine chemical states and bonding environments.
-
Charge Correction : If the sample is non-conductive, use a charge neutralizer and reference the spectra to the adventitious carbon C 1s peak at 284.8 eV.
-
Data Analysis : Fit the high-resolution spectra with appropriate peak models to quantify the different chemical species.
X-ray Diffraction (XRD)
-
Sample Preparation : Finely grind the tin hydroxide sample into a homogeneous powder to ensure random orientation of the crystallites.
-
Sample Mounting : Pack the powder into a sample holder, ensuring a flat and level surface.
-
Instrument Setup : Place the sample holder in the XRD instrument. Set the X-ray source (typically Cu Kα), voltage, and current.
-
Data Collection : Scan a range of 2θ angles (e.g., 10-80°) with a defined step size and dwell time.
-
Data Analysis : Identify the crystalline phases present by comparing the diffraction pattern to a database (e.g., the ICDD Powder Diffraction File). Perform Rietveld refinement for more detailed structural analysis if required.
Conclusion
FTIR spectroscopy is an indispensable tool for the initial identification of Sn-O-H bonds in tin(II) hydroxide and related materials, primarily through the detection of O-H stretching and Sn-O-H bending vibrations. However, for a comprehensive and unambiguous characterization, a combinatorial approach is recommended. Raman spectroscopy provides complementary information on the Sn-O framework, while XPS offers insights into the surface chemistry and tin oxidation state. Finally, XRD is essential for determining the crystalline structure and phase purity of the material. By integrating the data from these techniques, researchers can gain a thorough understanding of the structure and bonding in tin(II) hydroxide, which is critical for its application in scientific research and development.
References
performance comparison of Sn(OH)2 and zinc hydroxide in catalysts
A Comparative Guide to the Catalytic Performance of Tin(II) Hydroxide and Zinc Hydroxide-Based Catalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of the catalytic performance of tin(II) hydroxide (Sn(OH)₂) and zinc hydroxide (Zn(OH)₂) based materials. Due to a notable scarcity of direct comparative studies and limited data on the catalytic activity of pure Sn(OH)₂, this guide will focus on the available experimental data for related tin compounds, such as tin(II) hydroxychloride and tin oxides, and compare them with various forms of zinc hydroxide catalysts in relevant applications.
Executive Summary
Zinc hydroxide-based catalysts, particularly in the form of layered hydroxide salts and as precursors to zinc oxide, have demonstrated notable activity in transesterification and esterification reactions, which are crucial for biodiesel production. Tin-based catalysts, including tin oxides and tin(II) hydroxychloride, have shown promise in condensation and esterification reactions. A direct performance comparison is challenging due to the different forms of catalysts and reaction conditions reported in the literature. However, this guide aims to provide a structured overview of their individual performances based on available data.
Data Presentation: Performance in Catalytic Applications
The following tables summarize the quantitative data on the catalytic performance of tin and zinc-based catalysts in key organic reactions.
Table 1: Performance in Esterification and Transesterification (Biodiesel Production)
| Catalyst | Reactants | Reaction Type | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| Zinc-Based Catalysts | |||||||
| Zinc Hydroxy Nitrate (Zn₅(OH)₈(NO₃)₂·2H₂O) | Soybean Oil + Methanol | Transesterification | 100 | 2 | 83.9 | 51.5 (FAME) | [1] |
| Zinc Hydroxy Acetate (Zn₅(OH)₈(CH₃COO)₂·4H₂O) | Oleic Acid + Methanol | Esterification | 140 | 2 | 87.0 | - | [2] |
| Zinc Oxide (from used batteries) | Used Cooking Oil + Ethanol | Transesterification | - | - | - | 70.91 | [3] |
| Zn3La1 Mixed Oxide | Crude Palm Oil + Methanol | Transesterification & Esterification | - | 3 | - | 96 (FAME) | [4] |
| Tin-Based Catalysts | |||||||
| 10% SnO/TiO₂–Cl | Trimethylolpropane + n-Octanoic Acid | Esterification | 160 | 5 | 99.6 | - | [5] |
| Organotin (n-BuSnOOH) | Acetic Acid + Ethanol | Esterification | 90 | 1 | - | 18.7 (Ethyl Acetate) | [6] |
Table 2: Performance in Condensation Reactions
| Catalyst | Reactants | Reaction Type | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| Tin-Based Catalysts | |||||||
| Sn(OH)Cl | Benzaldehyde + Acetone | Claisen-Schmidt Condensation | 120 | 6 | 95 | 92 | [7] |
| SnO₂ Nanoparticles | Resorcinol + Ethyl Acetoacetate | Pechmann Condensation | Room Temp. | 0.17 | - | 95 | [8] |
| Sn-Ti Mixed Oxide | Acetic Acid, Propanal, Acetol, Ethanol | Aqueous-Phase Condensation | 200 | 1 | Acetal: ~92, Propanal: ~58 | 45-46 (Total Organic) | [9] |
| Zinc-Based Catalysts | |||||||
| Data for Zn(OH)₂ in similar condensation reactions is not readily available in the searched literature. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for replication and further study.
Synthesis and Catalytic Testing of Zinc Layered Hydroxide Salts for Biodiesel Production[1][2]
-
Catalyst Synthesis (Chemical Precipitation):
-
Zinc hydroxy nitrate (Zn-Nit) and zinc hydroxy acetate (Zn-Ac) are synthesized by chemical precipitation.
-
For Zn-Nit, an aqueous solution of a zinc salt (e.g., zinc nitrate) is reacted with an aqueous ammonia solution.
-
For Zn-Ac, sodium hydroxide solution is added to a Zn(OCOCH₃)₂ solution.
-
The resulting precipitates are filtered, washed, and dried.
-
Characterization is performed using X-ray diffraction (XRD), infrared spectroscopy (FTIR), and scanning electron microscopy (SEM).
-
-
Transesterification/Esterification Reaction:
-
The reaction is carried out in a batch reactor.
-
For transesterification, soybean oil and methanol are used as reactants. For esterification, oleic acid and methanol are used.
-
A specific molar ratio of oil/fatty acid to alcohol is maintained (e.g., 1:30 for oleic acid esterification).
-
The catalyst is added to the reactant mixture (e.g., 3% w/w for Zn-A).
-
The mixture is heated to the desired reaction temperature (100-140 °C) and stirred for a set duration (e.g., 2 hours).
-
Product analysis is typically performed using gas chromatography (GC) to determine the conversion and yield of fatty acid methyl esters (FAME).
-
Synthesis and Catalytic Testing of Tin(II) Hydroxychloride in Condensation Reactions[7]
-
Catalyst Synthesis (Precipitation):
-
Sn(OH)Cl is synthesized via a precipitation method.
-
The synthesized catalyst is characterized by XRD, FT-IR, ¹H MAS NMR, SEM, and TG-DTA.
-
Acidity is measured by FT-IR pyridine adsorption.
-
-
Claisen-Schmidt Condensation Reaction:
-
The reaction is performed in a batch reactor.
-
Benzaldehyde and acetone are used as reactants.
-
The catalyst is added to the reaction mixture.
-
The reaction is carried out at 120 °C for 6 hours.
-
Product conversion and yield are determined using appropriate analytical techniques, such as gas chromatography.
-
Mandatory Visualization
Logical Relationship: Catalyst Type and Application
Caption: Catalyst application overview.
Experimental Workflow: Biodiesel Production via Transesterification
Caption: Biodiesel production workflow.
Conclusion
While a direct, side-by-side comparison of the catalytic performance of pure Sn(OH)₂ and Zn(OH)₂ is limited by the available literature, this guide provides an objective overview based on existing experimental data for related compounds. Zinc hydroxide-based materials, particularly layered salts, show significant promise as recyclable heterogeneous catalysts for biodiesel production through transesterification and esterification, with high conversions reported under relatively mild conditions. Tin-based catalysts, including tin(II) hydroxychloride and tin oxides, are effective for condensation reactions and certain esterifications, often exhibiting high yields.
For researchers and professionals, the choice between tin and zinc-based catalysts will depend on the specific reaction, desired product, and process conditions. Further research into the direct catalytic applications of Sn(OH)₂ and comparative studies under standardized conditions would be highly valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nacatsoc.org [nacatsoc.org]
- 5. Preparation of highly dispersed SnO/TiO2 catalysts and their performances in catalyzing polyol ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A [pubs.rsc.org]
- 7. Condensation reactions assisted by acidic hydrogen bonded hydroxyl groups in solid tin(ii)hydroxychloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. SnO2 nanoparticles: A recyclable and heterogeneous catalyst for Pechmann condensation of coumarins and Knoevenagel condensation–Michael addition of biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rutile‐Phase Sn‐Ti Mixed Oxides as Acid Catalysts for the Condensation of C2‐C3 Oxygenated Compounds in Water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Analysis of Tin Dihydroxide and Tin Oxyhydroxide
For researchers, scientists, and drug development professionals, understanding the thermal properties of tin-based compounds is crucial for various applications, including catalysis, gas sensing, and as precursors for tin oxide nanomaterials. This guide provides a detailed comparison of the thermal decomposition behavior of tin dihydroxide (Sn(OH)₂) and tin oxyhydroxide (Sn₆O₄(OH)₄) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Executive Summary
The thermal decomposition of this compound and tin oxyhydroxide proceeds through distinct pathways, yielding different intermediate and final products under controlled heating. This compound undergoes a straightforward one-step decomposition to tin(II) oxide (SnO), while tin oxyhydroxide exhibits a more complex, multi-stage decomposition involving both mass loss from dehydration and mass gain from oxidation, ultimately forming tin(IV) oxide (SnO₂). These differences are critical for selecting the appropriate precursor and thermal processing conditions to synthesize specific tin oxide phases.
Comparison of Thermal Decomposition Data
The following table summarizes the key quantitative data obtained from the TGA/DSC analysis of this compound and tin oxyhydroxide.
| Parameter | This compound (Sn(OH)₂) | Tin Oxyhydroxide (Sn₆O₄(OH)₄·nH₂O)[1] |
| Decomposition Onset Temperature | ~100 °C | ~450 K (~177 °C) |
| Primary Decomposition Peak (DTG) | ~150 °C | Not clearly separated, overlaps with oxidation |
| Mass Loss (%) | Theoretical: 11.9% (for Sn(OH)₂ → SnO + H₂O) | Initial mass loss followed by mass gain |
| Final Product | Tin(II) Oxide (SnO) | Tin(IV) Oxide (SnO₂) |
| DSC Events | Single endothermic peak | Endothermic (decomposition) and exothermic (oxidation, crystallization) peaks |
| Atmosphere | Inert (e.g., Nitrogen) | Air or Oxygen-containing atmosphere |
Thermal Decomposition Pathways
The thermal decomposition of these two tin hydroxides can be visualized as distinct pathways.
Figure 1. Logical flow of the thermal decomposition of this compound and tin oxyhydroxide.
Experimental Protocols
Thermal Analysis of this compound (Sn(OH)₂):
A sample of this compound is subjected to thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Instrument: Simultaneous Thermal Analyzer (STA)
-
Sample Mass: 5-10 mg
-
Crucible: Alumina
-
Atmosphere: Flowing nitrogen (inert) at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min
-
Temperature Range: Room temperature to 500 °C.
Thermal Analysis of Tin Oxyhydroxide (Sn₆O₄(OH)₄·nH₂O):
The thermal behavior of tin(II) oxyhydroxide is investigated using TGA coupled with differential thermal analysis (DTA) and DSC under an oxidizing atmosphere.[1]
-
Instrument: TG-DTA and DSC analyzers
-
Sample Mass: Approximately 5.0 mg[2]
-
Crucible: Platinum
-
Atmosphere: Flowing Helium-Oxygen mixture (21% O₂) at a rate of 200 cm³/min.[2]
-
Heating Rate: 10 K/min[2]
-
Temperature Range: Room temperature to 823 K (~550 °C).[1]
Detailed Comparison
This compound (Sn(OH)₂):
The thermal decomposition of this compound is a relatively simple, one-step process. As indicated by the chemical equation Sn(OH)₂ → SnO + H₂O, heating Sn(OH)₂ results in the loss of a water molecule to form tin(II) oxide. The TGA curve would show a single, distinct weight loss corresponding to the theoretical mass percentage of water in the dihydroxide molecule. The DSC curve would exhibit a single endothermic peak associated with this dehydration and decomposition process. This method provides a direct route to obtaining tin(II) oxide.
Tin Oxyhydroxide (Sn₆O₄(OH)₄):
In contrast, the thermal analysis of tin oxyhydroxide reveals a more intricate series of events. The process in an oxidizing atmosphere is characterized by two main stages: a mass-change process and subsequent crystal growth of the final product.[1]
-
Mass-Change Process: This stage involves two overlapping reactions: an initial endothermic thermal decomposition (dehydration), leading to a mass loss, followed by an exothermic in-situ oxidation of the intermediate product, resulting in a mass gain.[1] The initial decomposition begins around 177 °C (450 K).[3] The product of this initial decomposition is a poorly crystalline tin(II) oxide.[3]
-
Crystal Growth: Following the mass-change process, a distinct exothermic peak is observed in the DTA/DSC curve at higher temperatures (around 700-800 K or 427-527 °C), which is attributed to the crystallization of the final product, tin(IV) oxide (SnO₂).[1]
Conclusion
The choice between this compound and tin oxyhydroxide as a precursor for tin oxides is dictated by the desired final product and the required processing conditions. The thermal analysis data clearly demonstrates that:
-
This compound is a suitable precursor for the synthesis of tin(II) oxide (SnO) via a simple, low-temperature decomposition process under an inert atmosphere.
-
Tin oxyhydroxide is a precursor for tin(IV) oxide (SnO₂) nanoparticles . Its thermal decomposition in an oxidizing atmosphere is a more complex, multi-step process that allows for the formation of SnO₂ at higher temperatures.
This comparative guide provides the fundamental data and experimental context necessary for researchers and professionals to make informed decisions in their work with tin-based materials.
References
A Comparative Guide to the Electrochemical Impedance Spectroscopy of Sn(OH)₂-Based Electrodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrochemical impedance spectroscopy (EIS) characteristics of tin(II) hydroxide (Sn(OH)₂) based electrodes. Due to the limited availability of direct and extensive EIS studies on Sn(OH)₂, this guide leverages data from its more commonly studied counterpart, tin(IV) oxide (SnO₂), to draw relevant comparisons and provide a foundational understanding. Tin-based materials are promising candidates for next-generation energy storage devices, such as lithium-ion batteries, owing to their high theoretical capacities.[1][2][3][4] However, they often suffer from significant volume changes during electrochemical cycling, which can lead to poor cycle life.[2][4] EIS is a powerful non-destructive technique used to investigate the interfacial properties and kinetic processes occurring within these electrode systems.[5][6][7][8]
Comparative Performance of Tin-Based Anode Materials
The performance of tin-based electrodes is critically dependent on their composition, morphology, and the presence of buffering matrices like carbonaceous materials. While specific EIS data for Sn(OH)₂ is scarce in publicly available literature, the table below summarizes typical electrochemical performance metrics for tin-based anodes, which can serve as a benchmark for future studies on Sn(OH)₂. The parameters in the equivalent circuit models, such as charge transfer resistance (Rct), provide insights into the electrochemical kinetics. A lower Rct value generally indicates faster charge transfer and better rate capability.
| Electrode Material | Application | Key EIS Findings/Performance Metrics | Corresponding Equivalent Circuit Parameters (Typical) |
| Sn(OH)₂ | Li-ion Battery Anode | Limited specific EIS data available. Expected to show impedance characteristics related to the conversion reaction of Sn(OH)₂ to Sn and Li₂O, followed by the alloying/de-alloying of Sn with Li. The initial cycles would likely exhibit a large impedance due to the formation of the solid electrolyte interphase (SEI) layer. | Rₛ (electrolyte resistance), RSEI + CPE SEI (SEI layer resistance and constant phase element), Rct + CPEdl (charge transfer resistance and double-layer capacitance), W (Warburg impedance for diffusion). |
| SnO₂ Nanoparticles | Li-ion Battery Anode | High initial irreversible capacity. The Nyquist plot typically shows a semicircle in the high-to-medium frequency range corresponding to the charge transfer resistance, and a sloping line in the low-frequency range representing the diffusion of lithium ions.[3] | Rₛ, RSEI + CPE SEI, Rct + CPEdl, W. Rct values are often high initially and can increase with cycling due to particle pulverization. |
| SnO₂/Carbon Composite | Li-ion Battery Anode | The carbon matrix helps to buffer the volume changes of SnO₂ and improves the overall conductivity. This generally results in a smaller charge transfer resistance (Rct) and better cycling stability compared to pure SnO₂. | Rₛ, RSEI + CPE SEI, Rct + CPEdl, W. Rct values are typically lower than for bare SnO₂, indicating enhanced kinetics. |
| Sn-based Alloys (e.g., Sn-Co, Sn-Fe) | Li-ion Battery Anode | Alloying with other metals can improve the structural integrity and electronic conductivity, leading to lower charge transfer resistance and improved cycle life. | Rₛ, RSEI + CPE SEI, Rct + CPEdl, W. The composition of the alloy significantly influences the Rct values. |
Note: The performance and EIS parameters are highly dependent on the specific morphology, particle size, and electrode composition (including binder and conductive additives).
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reliable and comparable EIS data. Below is a typical methodology for conducting EIS measurements on powder-based electrodes like Sn(OH)₂.
Electrode Preparation
-
Slurry Formulation: The active material (e.g., Sn(OH)₂) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry. A typical weight ratio would be 80:10:10 (active material:conductive agent:binder).
-
Coating: The slurry is uniformly cast onto a current collector (e.g., copper foil for anodes) using a doctor blade technique to a specific thickness.
-
Drying: The coated electrode is dried in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
Cell Assembly: The dried electrode is punched into discs of a specific diameter and assembled into a coin cell (e.g., CR2032) in an argon-filled glovebox. Lithium metal is typically used as the counter and reference electrode, and a separator soaked in a liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate) is placed between the working and counter electrodes.
Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Instrumentation: A potentiostat with a frequency response analyzer module is used for EIS measurements.
-
Cell Configuration: A three-electrode setup is generally preferred for fundamental studies to isolate the impedance of the working electrode.[9] However, two-electrode coin cells are commonly used for practical battery testing.
-
Measurement Parameters:
-
Frequency Range: Typically from 100 kHz to 10 mHz. The high-frequency range provides information about the electrolyte and contact resistances, while the low-frequency range reveals information about diffusion processes.
-
AC Amplitude: A small AC voltage amplitude (e.g., 5-10 mV) is applied to ensure a linear response from the system.[6]
-
DC Potential: The EIS measurement is performed at a specific DC potential or at the open-circuit voltage (OCV) of the cell. For battery electrodes, measurements are often taken at different states of charge (SOC) to understand the evolution of impedance during cycling.
-
-
Data Analysis: The obtained impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance) and a Bode plot (impedance magnitude and phase angle vs. frequency). The data is then fitted to an appropriate equivalent electrical circuit model to extract quantitative parameters.[6]
Visualizations
Experimental Workflow for EIS Analysis
Caption: Experimental workflow for EIS analysis of Sn(OH)₂-based electrodes.
Common Equivalent Circuit Model for Tin-Based Anodes
Caption: A common Randles-type equivalent circuit model for tin-based anodes.
References
- 1. ipme.ru [ipme.ru]
- 2. Tin and Tin Compound Materials as Anodes in Lithium-Ion and Sodium-Ion Batteries: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tin dioxide-based nanomaterials as anodes for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Tin and Tin Compound Materials as Anodes in Lithium-Ion and Sodium-Ion Batteries: A Review [frontiersin.org]
- 5. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical Impedance Spectroscopy—A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. metrohm.com [metrohm.com]
Safety Operating Guide
Proper Disposal of Tin Dihydroxide: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of tin dihydroxide. This document provides immediate safety protocols, logistical procedures, and step-by-step guidance for managing this compound waste in a laboratory setting.
This compound, also known as stannous hydroxide, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to proper disposal procedures is not only a matter of best practice but also a legal requirement. This guide outlines the necessary steps for the safe management of this compound waste, from initial handling to final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound. While not classified as a particularly hazardous substance, appropriate precautions must be taken.
| Precaution Category | Specific Action |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. |
| Spill Management | In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled waste container. Do not use water to clean up spills of the dry solid as this will create a slurry that is more difficult to contain. |
| Incompatibilities | Keep this compound away from strong oxidizing agents. |
| Storage of Waste | Store waste this compound in a cool, dry, and well-ventilated area in a tightly sealed, properly labeled container, separate from incompatible materials. |
Step-by-Step Disposal Procedure for this compound Waste
The primary method for managing aqueous waste containing this compound is through precipitation to convert the tin into an insoluble, more stable form, which can then be collected for disposal by a licensed waste management company.
Experimental Protocol: Precipitation of Tin from Aqueous Waste
This protocol details the method for precipitating tin from a solution, such as waste from a reaction quench or cleaning procedure.
Materials:
-
Aqueous waste containing this compound
-
Sodium hydroxide (NaOH) solution (1M) or another suitable base
-
pH indicator strips or a pH meter
-
Appropriate waste collection container (e.g., a clearly labeled, heavy-duty plastic or glass container)
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Personal Protective Equipment (PPE) as listed above
Procedure:
-
Characterize the Waste: Determine the approximate volume and concentration of the this compound in the aqueous waste stream.
-
Prepare for Precipitation: Transfer the aqueous waste to a suitable beaker or flask within a fume hood.
-
Adjust pH: Slowly add the 1M sodium hydroxide solution to the waste while stirring. Monitor the pH of the solution using pH strips or a pH meter. Continue adding the base until the pH is neutral to slightly basic (pH 7-9). This will precipitate the tin as tin(II) oxide or hydroxide.
-
Allow for Settling: Once the desired pH is reached, stop adding the base and allow the precipitate to settle. This may take several minutes to an hour.
-
Separate the Precipitate: Carefully decant the supernatant (the clear liquid) and dispose of it in accordance with local regulations for non-hazardous aqueous waste, provided it does not contain other hazardous materials. Collect the solid precipitate by filtration.
-
Collect and Store the Solid Waste: Transfer the filtered solid tin compound into a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste: Solid Tin Compounds."
-
Final Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental waste disposal company. Never dispose of the solid tin waste in the regular trash or down the drain.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Regulatory Compliance
It is imperative that all disposal activities comply with local, state, and federal regulations.[1] Chemical waste generators are responsible for determining if their waste is classified as hazardous.[2][3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure that all procedures are in alignment with current regulations. Do not discharge tin-containing waste into sewer systems.[1][4]
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
